3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
Description
Properties
CAS No. |
920986-54-5 |
|---|---|
Molecular Formula |
C11H7BrF2S |
Molecular Weight |
289.14 g/mol |
IUPAC Name |
3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene |
InChI |
InChI=1S/C11H7BrF2S/c1-6-9(12)5-11(15-6)8-3-2-7(13)4-10(8)14/h2-5H,1H3 |
InChI Key |
BSLKTICKQPRZSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=C(C=C(C=C2)F)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
CAS number for 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
Title: Advanced Synthesis and Application Guide: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene in Photochromic Systems
Executive Summary
While commercial chemical databases frequently index simpler structural analogs—such as 2-bromo-5-(4-fluorophenyl)thiophene (CAS 1073313-97-9)[1]—the specific compound 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a highly specialized, bespoke intermediate. It is rarely sold as a bulk commodity; rather, it is synthesized in-house by advanced materials researchers. Its primary and most critical application is serving as a building block for photochromic diarylethenes (specifically dithienylethenes), which are utilized in high-density optical data storage, molecular switches, and photomechanical actuators[2].
This whitepaper provides an authoritative, step-by-step guide to the molecular design, regioselective synthesis, and downstream application of this critical intermediate.
Molecular Design & Mechanistic Rationale
As an application scientist designing photochromic switches, every functional group on the thiophene ring must serve a precise mechanistic purpose. The architecture of 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene is engineered for optimal photochemical performance:
-
The Thiophene Core: Provides the low aromatic stabilization energy required to allow reversible photocyclization without requiring extreme energy inputs.
-
The 2-Methyl Group (Steric Blocker): During photocyclization, the new carbon-carbon bond forms between the 2-positions of the two thiophene rings. If this position contained a hydrogen atom, the closed-ring isomer could undergo irreversible oxidation into a non-switchable, fully aromatic byproduct. The methyl group sterically and chemically blocks this degradation pathway, ensuring fatigue resistance.
-
The 3-Bromo Substituent (Synthetic Handle): Acts as the essential reactive site for halogen-metal exchange (lithiation), allowing the thiophene to be coupled to a perfluorocyclopentene bridge[3].
-
The 5-(2,4-Difluorophenyl) Group (Electronic Tuner): Extending the
-conjugation with a phenyl ring red-shifts the absorption spectrum. More importantly, the highly electronegative fluorine atoms lower the HOMO and LUMO energy levels of the final diarylethene. This electronic tuning significantly enhances oxidative stability and allows the switch to undergo thousands of UV/Vis cycles without degrading[2].
Self-Validating Synthesis Protocol
The synthesis of 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene relies on exploiting steric hindrance to achieve perfect regioselectivity.
Step 1: Electrophilic Bromination of 2-Methylthiophene
-
Procedure: Dissolve 2-methylthiophene (1.0 eq) in glacial acetic acid. Cool the reaction vessel to 0 °C. Slowly add 2.1 equivalents of elemental bromine (
) dropwise. Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature and stir for an additional 4 hours. Quench with aqueous sodium thiosulfate and extract with dichloromethane. -
Causality: The electron-rich thiophene ring readily undergoes electrophilic aromatic substitution. The methyl group directs the first bromination to the highly reactive 5-position, and the slight excess of bromine forces the second substitution at the 3-position, yielding 3,5-dibromo-2-methylthiophene [4].
-
Validation: Monitor the reaction via GC-MS. The intermediate must show a distinct isotopic fragmentation pattern characteristic of two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).
Step 2: Regioselective Suzuki-Miyaura Cross-Coupling
-
Procedure: In a Schlenk flask, combine 3,5-dibromo-2-methylthiophene (1.0 eq) and 2,4-difluorophenylboronic acid (1.05 eq). Add a biphasic solvent mixture of THF and water (4:1 v/v). Introduce
(2.0 eq) as the base and (0.05 eq) as the catalyst. Degas the mixture via three freeze-pump-thaw cycles. Heat to reflux (80 °C) for 12 hours under an argon atmosphere[4]. -
Causality (The Regioselective Advantage): Why does the coupling occur exclusively at the 5-position? The bromine at the 3-position is sterically hindered by the adjacent 2-methyl group. The bulky palladium catalyst preferentially undergoes oxidative addition at the less hindered, more accessible C-Br bond at the 5-position[4]. This steric control prevents the formation of complex isomeric mixtures.
-
Validation: Purify via silica gel column chromatography (Hexane eluent). Confirm the structure using
NMR (looking for the single remaining thiophene proton at the 4-position) and NMR to verify the presence of the difluorophenyl ring.
Caption: Regioselective synthesis workflow of the target thiophene intermediate.
Downstream Application: Assembly of the Diarylethene Switch
Once the 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene intermediate is isolated and purified, it is used to construct the final photochromic switch.
-
Procedure: Dissolve the intermediate in anhydrous THF under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise to initiate halogen-metal exchange. Stir for 30 minutes at -78 °C. Next, add 0.5 equivalents of octafluorocyclopentene (
) dropwise. Stir for 1 hour at -78 °C, then slowly allow the reaction to warm to room temperature before quenching with water[3]. -
Causality: The cryogenic temperature (-78 °C) is absolutely mandatory. If the reaction warms up prematurely, the highly reactive thienyllithium intermediate will undergo unwanted ring-opening side reactions. The perfluorocyclopentene acts as a rigid backbone, locking two thiophene units in the anti-parallel conformation required for Woodward-Hoffmann conrotatory photocyclization.
Caption: Reversible photochemical isomerization cycle of the resulting diarylethene switch.
Quantitative Data: Photochemical Properties
The resulting molecule, 1,2-bis[5-(2,4-difluorophenyl)-2-methyl-3-thienyl]perfluorocyclopentene, exhibits distinct binary states. The table below summarizes the quantitative optical properties of the switch synthesized from this intermediate[2].
| Property | Open-Ring Isomer | Closed-Ring Isomer |
| Optical State | Colorless | Colored (Deep Blue/Purple) |
| Absorption Maximum ( | ~260 - 300 nm | ~550 - 600 nm |
| Localized (Broken at cyclopentene) | Extended across entire backbone | |
| Fluorescence | Relatively Strong | Quenched (Non-fluorescent) |
| Trigger for Conversion | UV Light (< 350 nm) | Visible Light (> 500 nm) |
| Thermal Stability | Stable for > 1000 hours | Stable for > 1000 hours |
References
-
Pharmaffiliates, "1073313-97-9 | Product Name : 2-Bromo-5-(4-fluorophenyl)thiophene" (Analog Reference). Source: Pharmaffiliates. URL: [Link]
-
Liao et al., "Effects of the peripheral heteroaryl substituents on the photochromism of new pyridine-containing diarylethenes". Source: Semantic Scholar. URL: [Link]
-
Liu et al., "Synthesis, kinetics and application for optical recording of a new asymmetrical photochromic diarylethene". Source: Semantic Scholar. URL: [Link]
-
"Amplified Light-Induced pKa Modulation with Diarylethene Photoswitches". Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]
Sources
Novel thiophene scaffolds for drug discovery research
Novel Thiophene Scaffolds for Drug Discovery Research
Executive Summary
Thiophene has transcended its traditional role as a simple benzene bioisostere to become a cornerstone of modern medicinal chemistry. Ranked 4th among FDA-approved sulfur-containing drugs, the thiophene moiety offers unique electronic properties—specifically its ability to act as a "magic methyl" equivalent and its high polarizability—that allow for precise tuning of lipophilicity and metabolic stability. This technical guide explores the next generation of thiophene scaffolds, moving beyond simple substitution to fused systems (e.g., thienopyrimidines) and late-stage functionalization strategies. We provide actionable protocols for C-H activation and critical insights into mitigating the metabolic liabilities associated with S-oxidation.
Structural Evolution & Bioisosterism
The Thiophene Advantage
While often cited as a bioisostere of benzene due to similar aromaticity and boiling points (Benzene: 80.1°C; Thiophene: 84°C), thiophene is electronically distinct. The sulfur atom donates electron density into the ring, making it
| Property | Benzene | Thiophene | Drug Discovery Implication |
| Aromaticity | High | Moderate | Thiophene is more prone to metabolic oxidation but offers unique |
| Electronegativity | Carbon (2.55) | Sulfur (2.58) | Sulfur acts as a weak hydrogen bond acceptor; can modulate potency via specific receptor interactions. |
| Lipophilicity (LogP) | 2.13 | 1.81 | Thiophene is slightly less lipophilic, improving aqueous solubility in some series. |
| Metabolic Liability | Epoxidation | S-oxidation | Thiophene S-oxides are reactive electrophiles; requires steric blocking at C2/C5 positions. |
The "Magic Methyl" Effect
Replacing a phenyl ring with a thiophene often mimics the introduction of a methyl group in terms of van der Waals volume, yet without the metabolic liability of a benzylic carbon. This "magic methyl" equivalence allows for subtle optimization of ligand binding pockets where a phenyl ring is too sterically demanding.
Emerging Scaffolds & Case Studies
Fused Systems: Thienopyrimidines
Thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds are surging in oncology research as bioisosteres of quinazoline (e.g., Gefitinib). They function primarily as ATP-competitive kinase inhibitors.
-
Mechanism: The scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., EGFR, PI3K).
-
Case Study: Olmutinib (HM61713) is a third-generation EGFR tyrosine kinase inhibitor containing a thienopyrimidine core, approved for non-small cell lung cancer (NSCLC).
Thiophene-Arylamides (Anti-Infectives)
Recent research identifies thiophene-arylamides as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in Mycobacterium tuberculosis cell wall synthesis.[1] These scaffolds offer a non-covalent inhibition mechanism, distinct from nitro-based suicide inhibitors.
Visualization: Thienopyrimidine Kinase Inhibition Pathway
Caption: Thienopyrimidine scaffolds block ATP binding sites on RTKs (e.g., EGFR) and PI3K, halting downstream antiproliferative signaling.
Synthetic Methodology: Late-Stage C-H Arylation
Traditional cross-coupling (Suzuki-Miyaura) requires pre-functionalized halogenated thiophenes. Modern drug discovery favors Late-Stage C-H Functionalization , allowing rapid diversification of the thiophene core in complex molecules without de novo synthesis.
Protocol: Pd-Catalyzed C-H Arylation of Thiophenes
This protocol utilizes a "Concerted Metalation-Deprotonation" (CMD) mechanism, ideal for introducing aryl groups at the C2 or C5 position of the thiophene ring.
Reagents & Equipment:
-
Substrate: Substituted Thiophene derivative (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).
-
Ligand/Additive: Pivalic Acid (PivOH) (30 mol%) - Critical for CMD mechanism.
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv).
-
Solvent: Dimethylacetamide (DMAc) or Toluene (anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Workflow:
-
Setup: In a glovebox or under argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Addition: Add the Thiophene substrate (1.0 equiv) and Aryl Bromide (1.2 equiv).
-
Solvation: Add anhydrous DMAc (0.2 M concentration relative to thiophene). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 100–120 °C for 12–16 hours.
-
Note: The C2 position is kinetically favored. If C2 is blocked, reaction occurs at C5.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMAc.
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Synthetic Logic Visualization
Caption: Palladium-catalyzed C-H arylation proceeds via a pivalate-assisted CMD mechanism, enabling direct functionalization of the thiophene C2 position.
Medicinal Chemistry Logic (SAR & Metabolism)
Metabolic Hotspots & Mitigation
The primary liability of thiophene is S-oxidation by Cytochrome P450 enzymes (CYP450).[2]
-
Pathway: Thiophene
Thiophene S-oxide Thiophene Epoxide.[2] -
Risk: These intermediates are Michael acceptors that can covalently bind to hepatic proteins, causing idiosyncratic toxicity (e.g., Tienilic acid hepatotoxicity).
-
Mitigation Strategy:
-
Block C2/C5: Substitution at these positions sterically hinders the sulfur atom and prevents metabolic attack.
-
Electron Withdrawal: Adding electron-withdrawing groups (EWGs) like -CF₃ or -CN reduces the electron density on the sulfur, making it less prone to oxidation.
-
SAR Decision Matrix
Caption: Strategic optimization of thiophene scaffolds focuses on blocking metabolic hotspots (C2/C5) while leveraging electronic properties for potency.
References
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors. Bioorganic & Medicinal Chemistry, 2025.[3]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2024.
-
Direct C-H Arylation of Thiophenes at Low Catalyst Loading. Journal of Organic Chemistry, 2014.[4]
-
Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes. Angewandte Chemie Int.[5] Ed., 2014.[2][4][6]
-
Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors. Journal of Medicinal Chemistry, 2021.[1]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 2014.
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- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Direct C-H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex [organic-chemistry.org]
- 5. Pd/C as a catalyst for completely regioselective C-H functionalization of thiophenes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene synthesis [organic-chemistry.org]
Electronic properties of 3-bromo-2-methylthiophene derivatives
An In-depth Technical Guide to the Electronic Properties of 3-Bromo-2-Methylthiophene Derivatives
Foreword: The Thiophene Scaffold in Modern Electronics
Thiophene and its derivatives represent a cornerstone in the field of organic electronics. Their π-conjugated system facilitates electron delocalization, a fundamental requirement for charge transport in materials used for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The true power of the thiophene scaffold lies in its tunability; by strategically adding substituents, we can meticulously engineer its electronic properties. This guide focuses on a particularly versatile building block: 3-bromo-2-methylthiophene. The methyl group at the 2-position provides a modest electron-donating effect, while the bromine at the 3-position serves as a crucial synthetic handle for introducing a wide array of functional groups through cross-coupling reactions. Understanding how these modifications influence the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for designing next-generation organic electronic materials.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and theoretical modeling of 3-bromo-2-methylthiophene derivatives, emphasizing the causal relationships between molecular structure and electronic function.
Synthetic Pathways: Accessing Functional Derivatives
The journey to novel electronic materials begins with robust and versatile synthesis. The 3-bromo-2-methylthiophene core is readily prepared, but its true value is realized through subsequent functionalization, most commonly via palladium-catalyzed cross-coupling reactions at the C-Br bond.
Core Rationale for Synthetic Design
The choice of synthetic route is governed by the need for high yields, regioselectivity, and tolerance for diverse functional groups. Suzuki and Stille coupling reactions are workhorses in this domain due to their reliability and broad substrate scope. The bromine atom at the 3-position of the thiophene ring provides an electrophilic site ripe for these transformations, allowing for the introduction of various aryl, heteroaryl, or vinyl groups that can extend the π-conjugation and modulate the electronic properties of the final molecule. A generalized workflow for this process is outlined below.
Caption: Generalized workflow for the Suzuki coupling of 3-bromo-2-methylthiophene.
A concise two-step synthesis for related 3-alkylthieno[3,2-b]thiophenes starting from 3-bromothiophene has been developed, significantly improving accessibility to these important building blocks for organic electronics.[1][2][3] Similarly, direct bromination of 2-methylbenzo[b]thiophene using N-Bromosuccinimide (NBS) provides a highly regioselective and efficient route to the analogous 3-bromo-2-methylbenzo[b]thiophene.[4]
Probing Electronic Structure: Experimental Protocols & Insights
The electronic properties of a molecule are primarily dictated by the energy levels of its frontier molecular orbitals (HOMO and LUMO) and the energy gap between them.[5] We can experimentally determine these values using a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV): Quantifying Orbital Energy Levels
Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[6] These potentials are directly related to the energy required to remove an electron from the HOMO (oxidation) and add an electron to the LUMO (reduction), respectively.
Causality Behind the Protocol: The choice of solvent and supporting electrolyte is critical for a valid measurement. The system must be able to dissolve the analyte and the electrolyte, be electrochemically stable within the potential window of interest, and have a sufficiently high dielectric constant to support charge separation. Acetonitrile and dichloromethane are common choices, with tetrabutylammonium hexafluorophosphate (TBAPF6) often used as the electrolyte due to its wide electrochemical window and good solubility.[6][7] A three-electrode setup is standard, ensuring that the potential of the working electrode is accurately controlled and measured against a stable reference electrode (e.g., Ag/AgCl).[8]
Self-Validating Experimental Protocol: Cyclic Voltammetry
-
Preparation:
-
Prepare a ~1 mM solution of the 3-bromo-2-methylthiophene derivative in anhydrous, degassed dichloromethane or acetonitrile.
-
Add a supporting electrolyte, such as 0.1 M TBAPF6, to the solution.[6][7]
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
-
Cell Assembly:
-
Assemble a three-electrode cell: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[8]
-
Polish the working electrode with alumina slurry and sonicate in an appropriate solvent before each measurement to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards positive potentials to observe oxidation, then reversing the scan to negative potentials to observe reduction. A typical scan rate is 100 mV/s.[7]
-
Record multiple cycles to check for polymer film deposition on the electrode, which can be observed as an increase in current with successive scans.[9]
-
-
Data Analysis & Validation:
-
Determine the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials from the voltammogram.[6] These points represent the potentials where current begins to deviate from the baseline.
-
Use the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal or external standard for calibrating the potential axis.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
E_HOMO (eV) = - [E_onset,ox (vs Fc/Fc+) + 5.1]
-
E_LUMO (eV) = - [E_onset,red (vs Fc/Fc+) + 5.1] (Note: The value 5.1 eV is the estimated energy level of the Fc/Fc+ couple relative to the vacuum level.)
-
-
Table 1: Representative Electrochemical Data for Thiophene Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Electrochemical Gap (eV) | Source |
| Terthiophene | -5.11 | -1.68 | 3.43 | [10] |
| 5-Bromo-terthiophene | -5.41 | -1.38 | 4.03 | [10] |
| Terphenyl-nitrone D-π-A | -5.87 | -3.42 | 2.45 | [6] |
| Terthiophene-nitrone D-π-A | -5.53 | -3.44 | 2.09 | [6] |
Note: Data is illustrative of trends observed in thiophene-based systems. D-π-A refers to Donor-π-Acceptor architectures.
UV-Visible (UV-Vis) Spectroscopy: Probing the Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules like thiophene derivatives, the absorption in the UV-visible range corresponds to electronic transitions, primarily the promotion of an electron from the HOMO to the LUMO.[5]
Interpreting the Data: The wavelength of maximum absorption (λ_max) provides information about the extent of π-conjugation. A longer λ_max (a red-shift) indicates a smaller HOMO-LUMO gap and more extensive delocalization.[11] The onset of the absorption peak can be used to calculate the optical band gap (E_g_opt), which is a measure of the lowest energy electronic excitation possible in the molecule.[5] The shape of the absorption spectrum can also reveal information about molecular aggregation in solution or in thin films.[12]
Self-Validating Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution (~10⁻⁵ M) of the thiophene derivative in a UV-transparent solvent (e.g., chloroform, THF, or DMSO).[13]
-
Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent blank.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-800 nm).
-
-
Data Analysis & Validation:
-
Identify the wavelength of maximum absorption (λ_max).
-
Determine the absorption onset wavelength (λ_onset), which is the wavelength at the edge of the lowest energy absorption band.
-
Calculate the optical band gap using the formula:
-
E_g_opt (eV) = 1240 / λ_onset (nm)
-
-
Validate the measurement by ensuring the concentration is within the linear range of the Beer-Lambert law to avoid artifacts from aggregation or saturation.
-
Computational Modeling: A Predictive and Confirmatory Tool
Alongside experimental work, computational chemistry provides invaluable insights into the electronic structure of molecules. Density Functional Theory (DFT) is a particularly powerful method for this purpose.[11]
The Role of DFT: DFT calculations can predict the optimized geometry of a molecule and visualize the spatial distribution of its HOMO and LUMO.[14] This allows us to see which parts of the molecule are involved in electron donation (HOMO) and acceptance (LUMO). Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing theoretical λ_max values that can be directly compared with experimental results.[11][15] This synergy between theory and experiment is crucial for validating results and guiding the design of new molecules. For instance, DFT studies have shown that introducing electron-withdrawing cyano (-CN) groups to a thiophene backbone can significantly lower both HOMO and LUMO energy levels.[15][16]
Table 2: Comparison of Experimental and DFT-Calculated Properties
| Property | Experimental Method | Computational Method | Key Insights |
| HOMO/LUMO Levels | Cyclic Voltammetry | DFT (e.g., B3LYP/6-31G(d)) | Predicts trends in orbital energies upon substitution.[6][17] |
| Band Gap (E_g) | UV-Vis Spectroscopy | DFT | Correlates optical gap with the calculated HOMO-LUMO gap.[6] |
| Absorption (λ_max) | UV-Vis Spectroscopy | TD-DFT | Simulates electronic transitions to validate experimental spectra.[10] |
Structure-Property Relationships: Engineering the Band Gap
The central goal of this research is to understand how changing the chemical structure of 3-bromo-2-methylthiophene derivatives affects their electronic properties. The position and electronic nature of substituents play a critical role.
-
Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy chains tend to raise the energy of the HOMO more than the LUMO, generally leading to a smaller band gap.
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), or carbonyls lower the energy of both the HOMO and LUMO, but often affect the LUMO more significantly, which can also reduce the band gap.[16][18] Introducing EWGs has been shown to lower the HOMO energy level to as low as -5.51 eV in some thiophene-based polymers.[16]
-
π-Conjugation: Extending the conjugated system by adding more aromatic or vinyl units via the 3-position generally raises the HOMO, lowers the LUMO, and causes a significant red-shift in absorption, indicating a smaller band gap.[19]
This relationship allows for the fine-tuning of electronic properties for specific applications. For example, in organic solar cells, the HOMO of the donor material and the LUMO of the acceptor material must be appropriately aligned for efficient charge separation.[20][21]
Caption: Relationship between chemical modification and electronic properties.
Conclusion and Outlook
The 3-bromo-2-methylthiophene scaffold is a highly adaptable platform for developing advanced organic electronic materials. By leveraging well-established synthetic protocols like Suzuki coupling, a vast chemical space of derivatives can be explored. The combination of experimental techniques, particularly cyclic voltammetry and UV-Vis spectroscopy, with the predictive power of DFT calculations, provides a robust framework for characterizing their electronic properties. The ability to precisely tune HOMO/LUMO energy levels and the optical band gap through targeted chemical substitution is the key to unlocking high-performance organic solar cells, field-effect transistors, and other optoelectronic devices. Future research will likely focus on developing novel, highly efficient synthetic routes and exploring more complex architectures to further refine device performance and stability.
References
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Solc, R., Lukes, V., Klein, E., Griesser, M., & Kelterer, A. M. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938. [Link]
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Harder, T. W., Thompson, A. L., & Loo, Y. L. (2012). Conjugated Thiophene-Containing Polymer Zwitterions: Direct Synthesis and Thin Film Electronic Properties. Macromolecules, 46(1), 100-107. [Link]
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Scharn, A., & Person, W. B. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]
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(2025, August 10). Experimental and Computational Studies of Substituted Terthiophene Oligomers as Electroluminescent Materials. ResearchGate. [Link]
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(2013, February). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. ResearchGate. [Link]
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Gattuso, G., Notti, A., & Pappalardo, S. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8031. [Link]
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(n.d.). Cyclic voltammograms of electropolymerization of thiophene at different concentrations. ResearchGate. [Link]
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Mori, S., & Osuka, A. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Molecules, 27(22), 7851. [Link]
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Solc, R., Lukes, V., & Klein, E. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931-10938. [Link]
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Wang, W., & Shi, X. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Molecules, 30(8), 1734. [Link]
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Pospisil, L., & Hromadova, M. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances, 14(50), 36697-36707. [Link]
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Gholivand, M. B., & Torkestani, M. (2012). Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solution. Analytical and Bioanalytical Electrochemistry, 4(2), 143-155. [Link]
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El-Sayed, A. A., & El-Gohary, H. S. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis. Journal of the Iranian Chemical Society, 20(10), 2339-2353. [Link]
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(n.d.). UV-Visible spectrum of polythiophene nanoparticles. ResearchGate. [Link]
-
Jones, A. C., & Ross, M. P. (2022). Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution. Physical Chemistry Chemical Physics, 24(35), 21087-21096. [Link]
-
Vragovic, I., & Rohlfing, M. (2008). Optical Absorption of Poly(thiophene vinylene) Conjugated Polymers. arXiv. [Link]
-
(n.d.). UV-vis absorption spectra of (a) thiophene[22]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]
-
Çırak, Ç., Smith, K., & Kariuki, B. M. (2017). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. OSTI.GOV. [Link]
-
(2025, August 7). Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. ResearchGate. [Link]
-
Wang, Y., & Zhang, J. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. Beilstein Journal of Organic Chemistry, 17, 1303-1310. [Link]
-
Newbloom, G. M., & O'Connell, K. P. (2017). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet−Visible Spectroscopy. ACS Macro Letters, 6(3), 321-325. [Link]
-
Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39257-39263. [Link]
-
Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances, 9(67), 39257-39263. [Link]
-
Isci, R., & Cihaner, A. (2019). Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. RSC Advances. [Link]
-
Touil, O., & Bouachrine, M. (2017). DFT/TD-DFT Study of Novel Organic D-π-A Materials Based on Thiophene and Pyrrole for Photovoltaic Application. Physical Chemistry Research, 5(4), 681-694. [Link]
-
Khan, M. U., & Ayub, K. (2022). Comparative Study of the Optoelectronic, Charge Transfer and Reactivity Properties of Fluorene and its Hetero-analogs Based Compounds for Optoelectronic Applications: A DFT/TD-DFT Approach. Moroccan Journal of Applied Sciences. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylthiophene. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Bromo-2-(methylthio)thiophene. PubChem. [Link]
-
Bouzzine, S. M., & Hlil, A. K. (2019). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 129, 01004. [Link]
-
(n.d.). HOMO, LUMO energy levels, and band gaps of polymers. ResearchGate. [Link]
-
Janjua, M. R. S. A. (2023). High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties. ACS Omega, 8(21), 18788-18800. [Link]
-
Liu, T., & He, F. (2025). 3-Methylthiophene: A Sustainable Solvent for High-Performance Organic Solar Cells. ResearchGate. [Link]
-
(2023). Organic solar cells and their applications. SciSpace. [Link]
-
Chen, Y., & Hsu, C. S. (2023). Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. Polymers, 15(7), 1757. [Link]
-
(2025, June 26). TERNARY ORGANIC SOLAR CELL APPLICATIONS OF BENZODITHIOPHENE-BASED POLYMERS. Middle East Technical University. [Link]
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- 2. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02668C [pubs.rsc.org]
- 7. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value | MDPI [mdpi.com]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. researchgate.net [researchgate.net]
- 10. physchemres.org [physchemres.org]
- 11. Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. researchgate.net [researchgate.net]
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- 20. High-Efficiency and Low-Energy-Loss Organic Solar Cells Enabled by Tuning the End Group Modification of the Terthiophene-Based Acceptor Molecules to Enhance Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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Safety & Handling Architecture: 3-Bromo-5-(aryl)-2-methylthiophene Scaffolds
Topic: Safety Data Sheet (SDS) & Technical Handling Architecture for 3-Bromo-5-(aryl)-2-methylthiophene Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Executive Summary & Compound Identification
3-Bromo-5-(aryl)-2-methylthiophene represents a class of halogenated thiophene intermediates critical in the synthesis of optoelectronic polymers (e.g., P3HT derivatives) and pharmaceutical pharmacophores. Unlike commodity chemicals with static safety profiles, this scaffold exhibits variable physicochemical properties depending on the specific aryl substitution (e.g., phenyl, pyridyl, thienyl).
This guide synthesizes a composite safety profile derived from quantitative structure-activity relationship (QSAR) analysis of the parent core (3-bromo-2-methylthiophene , CAS 30319-05-2) and its heavier aryl-substituted analogs.
Structural Pharmacophore & Identifiers
-
Core Structure: Thiophene ring substituted at C2 (methyl), C3 (bromo), and C5 (aryl).
-
Molecular Formula: C
H BrS (if Aryl = Phenyl) to variable. -
Key Reactivity:
-
C3-Br: Site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).
-
Thiophene Sulfur: Susceptible to oxidation (S-oxide formation).
-
Benzylic Methyl: Prone to radical bromination or oxidation.
-
Hazard Identification (GHS Classification)
Rationale: As a Senior Application Scientist, I treat this scaffold as a "Worst-Case Hybrid." It inherits the acute toxicity of the thiophene core but possesses the lipophilicity and persistence of the aryl tail.
Composite GHS Label Elements
Signal Word: DANGER
| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] | Thiophene metabolism often involves ring opening to reactive thio-aldehydes, causing hepatic toxicity. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Lipophilic aryl tail facilitates dermal penetration; brominated motif acts as a contact irritant. |
| Eye Damage/Irritation | Cat 1 | H318: Causes serious eye damage.[2][4][5] | Critical: Many halogenated thiophenes are lachrymators. Treat as a severe eye hazard.[1][2][3][4][5][6][7] |
| Sensitization (Skin) | Cat 1B | H317: May cause allergic skin reaction. | Potential for haptenization via protein binding at the electrophilic bromine site. |
| Aquatic Toxicity | Cat 1/2 | H411: Toxic to aquatic life with long lasting effects.[2] | High LogP (due to aryl group) leads to bioaccumulation potential. |
Hazard Logic Flow (QSAR Read-Across)
The following diagram illustrates how the safety profile shifts from the volatile parent core to the heavier aryl derivative.
Figure 1: Hazard evolution from parent thiophene to aryl-substituted derivative.
Composition & Stability Architecture
Stability: Stable under standard temperature and pressure (STP) but sensitive to light and oxidizers .
-
Light Sensitivity: The C-Br bond is photolabile. UV exposure can lead to homolytic cleavage, generating radical species and HBr (corrosive gas).
-
Shelf-Life Protocol: Store at 2–8°C under Argon/Nitrogen.
First Aid Measures (Self-Validating Protocols)
Standard first aid is insufficient for thiophene derivatives due to rapid dermal absorption.
Advanced Response Matrix
-
Inhalation:
-
Skin Contact (The "Lipophilic Danger"):
-
Protocol: These compounds resist water wash-off.
-
Step 1: Blot excess liquid (do not rub).
-
Step 2: Wash with PEG-400 (Polyethylene Glycol) or soap/water emulsion for 15 minutes. PEG-400 solubilizes the lipophilic thiophene better than water alone.
-
-
Eye Contact:
-
Protocol: Irrigate for a minimum of 30 minutes. Consult an ophthalmologist immediately (Risk of corneal clouding).
-
Firefighting & Accidental Release
Flammability: Combustible Liquid/Solid (depending on MW).
Hazardous Combustion Products: CO, CO
Spill Containment Workflow
-
Small Spill (<10g): Absorb with vermiculite. Neutralize surface with dilute sodium bicarbonate (to manage potential acidic hydrolysis products).
-
Large Spill: Evacuate. Use SCBA. Dike with dry sand.[4] Do not use water jets (spreads the immiscible organic layer).
Handling & Engineering Controls
Context: Most researchers use this compound for Suzuki or Stille couplings.
The "Cross-Coupling" Containment Setup
When using this reagent in palladium-catalyzed reactions, the primary risk is not just the reagent, but the exotherm and byproducts (aryl-boronic acids + base).
Figure 2: Safe handling workflow for Suzuki coupling applications.
PPE Requirements[2][4][5][7][11][12]
-
Respiratory: NIOSH-approved P95 or organic vapor cartridge if handling solids/oils outside a hood.
-
Hand Protection: Nitrile is insufficient for prolonged contact with brominated aromatics. Use Silver Shield (Laminate) or double-gloved Nitrile (change immediately upon splash).
-
Eye Protection: Chemical splash goggles + Face shield (if scaling up >5g).
Physical & Chemical Properties (Typical)
| Property | Value (Range) | Note |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on Aryl steric bulk. |
| Boiling Point | >250°C (Predicted) | High boiling point reduces flash fire risk but increases residue persistence. |
| Solubility | DCM, THF, Toluene | Insoluble in water. |
| Partition Coeff (LogP) | 4.0 – 5.5 | Highly lipophilic; bioaccumulative. |
Ecological Information & Disposal
Ecotoxicity: Very toxic to aquatic life.[2] The bromine atom stabilizes the ring against biodegradation, making it persistent. Disposal Protocol:
-
Classification: Hazardous Waste (Halogenated).
-
Prohibition: NEVER mix with strong oxidizers (e.g., Nitric Acid) in waste streams—risk of violent nitration/oxidation.
-
Destruction: High-temperature incineration with scrubber (to capture HBr/SO
).
Regulatory Information
-
TSCA (USA): Likely Not Listed (R&D Exemption required). Use strictly for research purposes.
-
REACH (EU): Unregistered. Treat as T+ (Very Toxic) for safety assessment.
-
Transport (DOT/IATA):
-
UN Number: UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 3077 (Environmentally Hazardous Substance).
-
Packing Group: III.
-
References
-
PubChem. (2025).[1][11] 3-Bromo-2-methylthiophene (CID 96350) - Safety and Hazards. National Library of Medicine. [Link]
Sources
- 1. 3-Bromo-2-methylthiophene | C5H5BrS | CID 96350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
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- 7. georganics.sk [georganics.sk]
- 8. fishersci.com [fishersci.com]
- 9. rbnainfo.com [rbnainfo.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 3-Bromo-2-methyl-5-phenylthiophene | C11H9BrS | CID 901522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Bromination of 5-(2,4-difluorophenyl)-2-methylthiophene
Abstract & Strategic Overview
This application note details the optimized protocol for the regioselective monobromination of 5-(2,4-difluorophenyl)-2-methylthiophene to synthesize 3-bromo-5-(2,4-difluorophenyl)-2-methylthiophene .
The functionalization of 2,5-disubstituted thiophenes presents a classic regioselectivity challenge. In this specific substrate, two competing reaction pathways exist:
-
Electrophilic Aromatic Substitution (SEAr): Occurring at the thiophene ring (C3 or C4).
-
Free-Radical Substitution: Occurring at the benzylic methyl group (Side Chain).
Core Directive: To achieve high yield and purity, the protocol must exclusively favor the SEAr mechanism at the C3 position while suppressing radical bromination at the methyl group and steric-mismatch substitution at C4.
Mechanistic Rationale
-
Regiocontrol (C3 vs. C4): The C2-methyl group is an ortho-director (activating C3). The C5-aryl group is also an ortho-director (activating C4). However, the steric bulk of the 2,4-difluorophenyl moiety significantly hinders the C4 position. Consequently, kinetic control favors bromination at C3 (adjacent to the smaller methyl group).
-
Chemocontrol (Ring vs. Methyl): The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or Acetonitrile ) without light promotes the ionic SEAr pathway. Non-polar solvents (e.g., CCl4) and radical initiators would disastrously favor benzylic bromination.
Experimental Workflow & Logic
The following diagram illustrates the decision tree and process flow for this synthesis, emphasizing the critical control points (CCPs) to ensure regioselectivity.
Figure 1: Process flow for the regioselective bromination, highlighting the critical solvent selection to suppress radical side reactions.
Detailed Protocol
Materials & Reagents
| Reagent | Equivalents | Role | Specification |
| Substrate | 1.0 | Reactant | >98% Purity |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating Agent | Recrystallized from water if yellow (degraded) |
| DMF (N,N-Dimethylformamide) | Solvent | Medium | Anhydrous, 5-10 mL per gram of substrate |
| Sodium Thiosulfate (aq) | Excess | Quench | 10% w/v solution |
Step-by-Step Procedure
Step 1: Preparation (Light Exclusion)
-
Context: Light can initiate radical chains, leading to bromination of the methyl group (benzylic bromide impurity). This impurity is difficult to separate.
-
Action: Wrap the reaction flask in aluminum foil. Ensure the fume hood lights are dimmed or the flask is shielded.
Step 2: Solvation
-
Dissolve 5-(2,4-difluorophenyl)-2-methylthiophene (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Note: DMF is preferred over Acetonitrile if solubility is an issue, but both promote the ionic mechanism.
-
Cool the solution to 0°C using an ice bath.
Step 3: Bromination
-
Add NBS (1.05 eq) portion-wise over 15 minutes.
-
Why Portion-wise? To maintain a low concentration of active brominating species, enhancing selectivity.
-
Allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 2–4 hours .
Step 4: In-Process Control (IPC)
-
Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1]
-
Target: Disappearance of starting material.
-
Warning: If a spot appears slightly more polar than the product but less polar than the starting material, it may be the benzylic bromide.
Step 5: Workup
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Add 10% Na₂S₂O₃ solution (10 mL) to quench unreacted NBS and remove any bromine color.
-
Extract with Ethyl Acetate (3 x volumes).
-
Wash the combined organic phase with Water (2x) and Brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Step 6: Purification
-
The crude solid is often pure enough (>95%).
-
If necessary, recrystallize from Ethanol or Hexane/Ethanol mixtures.
-
Alternatively, perform flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, you must distinguish the desired C3-bromo product from the C4-bromo isomer and the benzylic bromide .
Analytical Logic (NMR)
| Feature | Starting Material | Product (C3-Bromo) | Isomer (C4-Bromo) | Benzylic Impurity |
| Thiophene Protons | 2 Doublets (H3, H4) | 1 Singlet (H4) | 1 Singlet (H3) | 2 Doublets |
| Methyl Signal | Singlet (~2.5 ppm) | Singlet (~2.4 ppm) | Singlet (~2.5 ppm) | CH₂Br (Singlet, ~4.6 ppm) |
| NOE Signal | Me ↔ H3 (Strong) | Me ↔ H4 (None) | Me ↔ H3 (Strong) | N/A |
The "NOE Test"
The definitive proof of regioselectivity is Nuclear Overhauser Effect (NOE) spectroscopy.
-
Irradiate the Methyl Group (approx. 2.4 ppm). [2]
-
Observation:
-
If C3-Bromo (Desired): The bromine atom is adjacent to the methyl group. Since bromine has no protons, you will see NO enhancement of the thiophene ring proton. (The remaining proton is at C4, too far away).
-
If C4-Bromo (Undesired): The proton at C3 is still present and adjacent to the methyl group. You will observe a strong NOE enhancement of the thiophene singlet.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Benzylic Bromination (Side Product) | Radical pathway active. | Ensure dark conditions. Switch solvent from MeCN to DMF. Add a radical scavenger (e.g., BHT) if persistent (rarely needed). |
| Incomplete Conversion | Old/Wet NBS. | Recrystallize NBS from water (dry thoroughly before use). |
| Polybromination | Excess NBS or high temp. | Strictly control stoichiometry (1.05 eq). Keep temp < 25°C. |
| Poor Solubility | Substrate hydrophobicity. | Use DMF instead of Acetonitrile. Mild heating (30°C) is acceptable only if dark. |
References
-
Gronowitz, S. (1959).[3] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link
- Foundational text on thiophene halogenation p
-
TCI Chemicals. (2023). Bromination Reaction Using N-Bromosuccinimide. TCI Practical Examples. Link
- Practical protocol for NBS bromination of 2-methylbenzo[b]thiophene (analogue).
-
Bauer, A., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19, 3684-3699. Link
- Mechanistic insight into NBS regioselectivity in polar solvents.
-
Campaigne, E., & Tullar, B. F. (1953). 3-Thenyl Bromide.[3][4] Organic Syntheses, Coll. Vol. 4, p.921. Link
- Highlights the risk of benzylic bromin
Sources
Application Note: Advanced Protocols for the Buchwald-Hartwig Amination of 3-Bromothiophene Intermediates
Strategic Rationale in Heteroaryl Cross-Coupling
The incorporation of thiophene rings as bioisosteres for benzene is a cornerstone strategy in modern medicinal chemistry and organic electronics (e.g., OLEDs). While functionalization at the 2-position of thiophene is synthetically straightforward due to its high reactivity, the 3-position presents a significantly higher kinetic barrier. The Buchwald-Hartwig Amination (BHA) of 3-bromothiophenes enables the construction of complex donor-
This application note provides a self-validating, causality-driven framework for executing high-yield C-N cross-couplings using 3-bromothiophene intermediates.
Mechanistic Causality: The "Sulfur Problem" and Oxidative Addition
To successfully couple amines to 3-bromothiophenes, one must design the reaction around two fundamental thermodynamic and kinetic challenges:
-
Sluggish Oxidative Addition: The C-Br bond at the 3-position is less electron-deficient than at the 2-position, making the initial oxidative addition of the Pd(0) catalyst kinetically slower.
-
Catalyst Poisoning via Sulfur Coordination: Thiophene sulfur acts as a soft Lewis base that readily coordinates to soft Lewis acids like Pd(0) and Pd(II). This parasitic coordination forms stable, inactive thiapalladacycles, effectively removing the catalyst from the active cycle.
-
Product Lability: Electron-rich 3-aminothiophenes are highly susceptible to oxidative degradation and acid-catalyzed polymerization.
The Solution: The use of highly sterically demanding, electron-rich ligands (such as Xantphos, BrettPhos, or
Catalytic cycle of 3-bromothiophene amination highlighting sulfur poisoning mitigation.
Optimization Matrix: Catalysts, Ligands, and Bases
Selecting the correct triad of Catalyst, Ligand, and Base is the difference between quantitative yield and complete reaction failure. Strong bases like
Quantitative Data Summary for 3-Bromothiophene Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield Profile | Mechanistic Causality / Note |
| LHMDS | THF | 80 | >85% | Pd(I) dimer rapidly dissociates to active Pd(0), bypassing slow reduction steps. Ideal for fast reactions. | ||
| Xantphos | Dioxane | 100 | 70-90% | Bidentate bite angle enforces reductive elimination; mild base protects labile products. | ||
| BrettPhos | Toluene | 110 | Variable | Excellent for primary amines, but strong base may degrade sensitive heterocyclic products. | ||
| LHMDS | THF | 80 | >80% | Highly effective for unprotected or highly functionalized heterocyclic bromides. |
Experimental Workflow & Self-Validating Protocol
The following protocol utilizes the highly robust
Step-by-step workflow for optimizing Buchwald-Hartwig amination of 3-bromothiophenes.
Reagent Preparation & Setup
-
Causality Check: Oxygen is fatal to this reaction. It oxidizes the active Pd(0) species to inactive Pd(II)-peroxo complexes and rapidly degrades the electron-rich 3-aminothiophene product.
-
Flame-dry a Schlenk flask or a heavy-walled reaction tube equipped with a magnetic stir bar.
-
Transfer the vessel to an argon-filled glovebox or utilize strict standard Schlenk line techniques.
-
Use only anhydrous, rigorously degassed 1,4-Dioxane (sparged with Argon for at least 30 minutes prior to use).
Step-by-Step Execution
-
Catalyst Complexation: To the reaction vessel, add
(0.05 equiv, 5 mol%) and Xantphos (0.075 equiv, 7.5 mol%).-
Self-Validation: Upon addition of 1,4-Dioxane (10 mL/mmol) and stirring at room temperature for 5 minutes, the solution should shift from a reddish-orange to a pale yellow/greenish hue. This optical shift confirms the successful reduction and complexation to the active
species. If the solution immediately turns black, Pd-black has precipitated due to oxygen contamination or ligand failure; abort the reaction.
-
-
Substrate Addition: Add 3-bromothiophene (1.0 equiv) and the target amine (1.2 equiv).
-
Base Introduction: Add finely milled, anhydrous
(2.0 equiv).-
Causality Check:
is largely insoluble in Dioxane. The reaction occurs at the solid-liquid interface. Finely milling the base increases surface area, significantly accelerating the deprotonation step prior to reductive elimination.
-
-
Thermal Cycling: Seal the vessel and heat to 100 °C in a pre-heated oil bath for 8-12 hours.
In-Process Controls (IPC) & Troubleshooting
Monitor the reaction via GC-MS or LC-MS at the 4-hour mark.
-
Target Validation: Look for the disappearance of the 3-bromothiophene isotope cluster (
163/165). -
Troubleshooting Protodehalogenation: If GC-MS reveals a peak at
84 (unsubstituted thiophene), the oxidative addition was successful, but reductive elimination failed. This is typically caused by wet base (water acts as a hydride source) or poor amine coordination. Correction: Ensure is oven-dried at 150 °C overnight before use.
Workup & Isolation
-
Causality Check: 3-aminothiophenes are highly sensitive to acidic environments, which trigger rapid polymerization.
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove the inorganic salts and palladium residues.
-
Crucial Step: Do not wash the organic layer with aqueous
or acidic brine. Wash only with neutral or slightly basic water, followed by neutral brine. -
Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography using basic alumina or triethylamine-deactivated silica gel (1% in eluent) to prevent on-column degradation. Store the final product under argon at -20 °C .
References
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities - Organometallics (ACS Publications).[Link][1]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters (ACS Publications).[Link][2]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.[Link][3]
Sources
Preparation of Vonoprazan analogs using thiophene building blocks
Application Note: Preparation of Vonoprazan Analogs Using Thiophene Building Blocks
Introduction & Rationale
Vonoprazan (TAK-438) represents a paradigm shift in acid suppression therapy, functioning as a Potassium-Competitive Acid Blocker (P-CAB).[1][2][3] Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation and form covalent disulfide bonds, Vonoprazan binds reversibly to the K+ binding site of H+,K+-ATPase with high affinity.[1]
The core scaffold of Vonoprazan is 1-(pyridin-3-ylsulfonyl)-1H-pyrrole .[1][2][3][4] The metabolic stability and binding affinity of this scaffold are heavily influenced by the electron-deficient pyridine ring and the steric environment of the 2-fluorophenyl group.[1]
Thiophene as a Bioisostere: This guide details the synthesis of Vonoprazan analogs by incorporating thiophene building blocks.[1] Thiophene is a classic bioisostere for benzene and pyridine, offering:
-
Electronic Modulation: Thiophene is more electron-rich than pyridine, potentially altering the pKa of the pyrrole nitrogen and the sulfonyl group's geometry.[1]
-
Metabolic Profile: Altering the aromatic ring can mitigate CYP450 metabolism (specifically CYP3A4 and CYP2C19), potentially extending half-life.[1]
-
Steric Fit: The 5-membered thiophene ring occupies less space than a 6-membered phenyl/pyridine ring, allowing exploration of the hydrophobic pocket within the H+,K+-ATPase luminal vestibule.[1]
Strategic Retrosynthesis & Building Blocks
To generate a library of thiophene-containing analogs, we utilize a divergent synthetic strategy focusing on two regions of the Vonoprazan scaffold:
-
Region A (Sulfonyl Moiety): Replacement of the pyridine-3-sulfonyl group with thiophene-sulfonyl groups.[1]
-
Region B (C5-Aryl Moiety): Replacement of the 2-fluorophenyl group with a thiophene ring.[1]
Core Building Blocks
| Reagent Name | CAS Number | Role | Target Analog Series |
| Thiophene-2-sulfonyl chloride | 16629-19-9 | Sulfonyl Donor | Series A (2-Thienyl) |
| Thiophene-3-sulfonyl chloride | 15764-16-6 | Sulfonyl Donor | Series A (3-Thienyl) |
| 2-(Bromoacetyl)thiophene | 1003-09-4 | Pyrrole Precursor | Series B (C5-Thienyl) |
| Ethyl 3-oxopropionate | 94-02-0 | Pyrrole Linker | All Series |
| Methylamine (2M in THF) | 74-89-5 | Amine Source | All Series |
Experimental Protocols
Protocol A: Synthesis of the Pyrrole Core (Hantzsch-Type Cyclization)
This protocol constructs the 1,3,5-trisubstituted pyrrole scaffold.[1][5] For Series B analogs, substitute the starting phenacyl bromide with 2-(bromoacetyl)thiophene.[1]
Reagents:
-
2-Bromo-2'-fluoroacetophenone (for Series A) OR 2-(Bromoacetyl)thiophene (for Series B)[1]
-
Sodium ethoxide (21% wt in ethanol)[1]
-
Ammonium acetate (solid)[1]
Step-by-Step Methodology:
-
Diketoester Formation:
-
Charge a 500 mL reactor with Ethyl 3-oxopropionate (1.2 equiv) and THF (10 vol).
-
Cool to 0°C. Add Sodium ethoxide (1.3 equiv) dropwise over 30 mins.
-
Add the Bromo-ketone substrate (1.0 equiv) dissolved in THF slowly.[1]
-
Warm to 25°C and stir for 4 hours. Monitor by TLC/LCMS for consumption of the bromo-ketone.[1]
-
Checkpoint: The intermediate is a 1,4-dicarbonyl species.[1]
-
-
Paal-Knorr Cyclization:
-
Without isolation, add Ammonium acetate (5.0 equiv) and Acetic Acid (5 vol) to the reaction mixture.
-
Heat to reflux (65-70°C) for 6–8 hours.
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics with NaHCO3 (sat) and Brine.[1]
-
Purification: Recrystallize from Ethanol/Water to yield the Ethyl 5-aryl-1H-pyrrole-3-carboxylate intermediate.[1]
-
Protocol B: Regioselective Sulfonylation (The Thiophene Insertion)
This is the critical step for Series A, introducing the thiophene bioisostere at the N1 position.
Reagents:
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (from Protocol A)[1][2]
-
Thiophene-2-sulfonyl chloride (or 3-isomer)[1]
-
Sodium Hydride (60% dispersion in oil)[1]
-
15-Crown-5 (Catalytic additive)[1]
-
Anhydrous DMF[1]
Step-by-Step Methodology:
-
Deprotonation:
-
Dissolve the pyrrole intermediate (1.0 equiv) in anhydrous DMF (10 vol) under Nitrogen atmosphere.
-
Cool to 0°C. Add NaH (1.5 equiv) portion-wise. Observe gas evolution.
-
Stir at 0°C for 45 mins to ensure complete anion formation. Note: The solution will turn from pale yellow to deep orange/red.
-
-
Sulfonylation:
-
Quench & Isolation:
Protocol C: Late-Stage Functionalization (Ester to Methylamine)
Converting the ester to the active methylaminomethyl moiety.[1]
Step-by-Step Methodology:
-
Reduction (Ester -> Alcohol):
-
Activation (Alcohol -> Mesylate/Chloride):
-
React alcohol with Methanesulfonyl chloride (MsCl) and TEA in DCM at 0°C.[1]
-
-
Amination:
-
React the crude mesylate with Methylamine (excess, 2M in THF) in a sealed tube at 60°C for 4 hours.
-
Salt Formation: Isolate the free base and treat with Fumaric acid in Ethanol to generate the Vonoprazan Analog Fumarate .[1]
-
Analytical Characterization & QC
Critical Quality Attributes (CQAs):
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Presence of Thiophene signals (dd at ~7.2, 7.8 ppm).[1] Absence of Pyridine signals.[1] |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area |
| Residual Solvent | GC-HS | DMF < 880 ppm, THF < 720 ppm |
| Moisture | Karl Fischer | < 1.0% w/w (unless hydrate form) |
Troubleshooting Guide:
-
Issue: Low yield in Sulfonylation.[1]
-
Cause: Moisture in DMF or incomplete deprotonation.[1]
-
Fix: Azeotrope pyrrole with toluene before reaction; use fresh NaH; ensure T < 5°C during addition.
-
-
Issue: N- vs C-Sulfonylation.
Structural Logic & Pathway Visualization
The following diagram illustrates the divergent synthesis of Series A and Series B analogs.
Caption: Divergent synthetic pathway for accessing Thiophene-modified Vonoprazan analogs (Series A & B).
References
-
Arikawa, Y., et al. (2012).[1] Discovery of a Novel Pyrrole Derivative 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Fumarate (TAK-438) as a Potassium-Competitive Acid Blocker (P-CAB).[1][4][5] Journal of Medicinal Chemistry.
-
[1]
-
-
Kajino, M., et al. (2007).[1][7] 1-Heterocyclylsulfonyl, 2-aminomethyl, 5-(hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors.[1][7][8] World Intellectual Property Organization, WO2007026916.[1]
-
[1]
-
-
Scott, K. A., et al. (2006).[1] Thiophene bioisosteres of spirocyclic sigma receptor ligands. Journal of Medicinal Chemistry. (Demonstrating Thiophene/Benzene bioisosterism utility).
-
[1]
-
-
Takeda Pharmaceutical Company. (2014).[1] Method for producing sulfonyl chloride compound (Process chemistry reference). Google Patents, WO2014133059.[1]
-
[1]
-
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- 4. researchgate.net [researchgate.net]
- 5. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Novel and practical synthesis of vonoprazan fumarate [ouci.dntb.gov.ua]
- 8. semanticscholar.org [semanticscholar.org]
Application Note & Protocols: Scalable Synthesis Routes for 2,4-Difluorophenyl Thiophenes
Abstract
This document provides a comprehensive technical guide for the scalable synthesis of 2,4-difluorophenyl thiophenes, a class of compounds of significant interest in medicinal chemistry and materials science. Recognizing their role as key structural motifs in pharmaceuticals, such as the SGLT2 inhibitor Canagliflozin, this guide focuses on robust and industrially viable synthetic methodologies.[1] We present detailed protocols and field-proven insights for three primary synthetic strategies: the Suzuki-Miyaura coupling, the Negishi coupling, and direct C-H arylation. Each method is critically evaluated for its advantages, limitations, and scalability. This guide is intended for researchers, chemists, and process development professionals seeking to establish efficient, reliable, and scalable routes to this important class of molecules.
Introduction: The Significance of 2,4-Difluorophenyl Thiophenes
The 2,4-difluorophenyl thiophene scaffold is a prominent heterocyclic motif in modern drug discovery and materials science.[2][3] The incorporation of a difluorophenyl group can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[4] Similarly, the thiophene ring is a versatile bioisostere for the benzene ring and is found in numerous biologically active compounds, demonstrating a wide spectrum of activities including antitumor, anti-inflammatory, and antibacterial properties.[5]
The convergence of these two moieties has led to their use as critical intermediates in the synthesis of high-value compounds, most notably in the development of drugs for treating type 2 diabetes.[1] Consequently, the development of scalable, efficient, and cost-effective synthetic routes is a primary objective for both academic research and industrial manufacturing.
Strategic Overview: Pathways to C-C Bond Formation
The core challenge in synthesizing 2,4-difluorophenyl thiophenes lies in the efficient formation of the carbon-carbon bond between the thiophene and the difluorophenyl rings. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.[6][7][8] This guide will focus on three principal methodologies, each offering a distinct set of advantages for scalability and process optimization.
Diagram 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1A: Synthesis of 2,4-Difluorophenylboronic Acid
This precursor is essential for one arm of the coupling strategy. [3]
-
Materials: 1-bromo-2,4-difluorobenzene, magnesium turnings, iodine (crystal), tetrahydrofuran (THF, anhydrous), trimethyl borate, 10% sulfuric acid.
-
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Maintain a gentle reflux. After the addition is complete, stir for 1 hour.
-
In a separate flask, cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78 °C.
-
Transfer the prepared Grignard reagent to the trimethyl borate solution via cannula, maintaining the temperature below -60 °C.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 10% sulfuric acid at 0 °C until the solution is acidic (pH ~2). [9] 7. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2,4-difluorophenylboronic acid can often be used directly in the subsequent coupling step without further purification. [9]
-
Protocol 1B: Suzuki-Miyaura Coupling
-
Materials: 2-Bromothiophene, 2,4-difluorophenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a reaction vessel, add 2,4-difluorophenylboronic acid (1.2 eq), 2-bromothiophene (1.0 eq), and potassium carbonate (2.0 eq). [10] 2. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF as the solvent.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.5 - 2 mol%). [1] 5. Heat the reaction mixture to 100-120 °C and maintain for 12-16 hours, monitoring by TLC or GC-MS. [1][10] 6. Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or vacuum distillation.
-
Method 2: The Negishi Coupling – A High-Reactivity Alternative
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts. [11]This increased reactivity can allow for lower reaction temperatures and can be advantageous for coupling sterically hindered substrates. [12]However, the primary challenge for scalability is the moisture and air sensitivity of organozinc reagents, requiring stringent anhydrous conditions. [12]
Protocol 2A: Negishi Coupling of Aryl Zinc Reagents
-
Materials: 2-Bromothiophene, zinc dust (activated), THF (anhydrous), 1-bromo-2,4-difluorobenzene, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Procedure:
-
Preparation of Organozinc Reagent: In a flame-dried flask under nitrogen, stir a suspension of activated zinc dust (1.5 eq) in anhydrous THF. Add 2-bromothiophene (1.0 eq) and heat gently (or use a catalytic amount of I₂) to initiate the oxidative insertion. Stir at 40-50 °C for 2-4 hours to form the 2-thienylzinc bromide solution.
-
Coupling Reaction: In a separate flask, add 1-bromo-2,4-difluorobenzene (1.1 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to anhydrous THF.
-
Transfer the prepared organozinc solution to the second flask via cannula at room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress. The reaction is often complete within 2-6 hours.
-
Cool the mixture and quench carefully with saturated ammonium chloride solution.
-
Perform a standard aqueous work-up and extraction as described in Protocol 1B.
-
Purify the crude product.
-
Method 3: Direct C-H Arylation – The Atom-Economical Frontier
Direct C-H arylation is an emerging strategy that avoids the need to pre-functionalize the thiophene ring, thereby reducing synthetic steps and improving atom economy. [13]This approach directly couples a C-H bond of the thiophene with an aryl halide. A significant challenge is controlling the regioselectivity, as thiophene has multiple C-H bonds that can react. [14][15]However, conditions have been developed that strongly favor arylation at the C2 position. [16]
Protocol 3A: Palladium-Catalyzed Direct C-H Arylation
-
Materials: Thiophene, 1-iodo-2,4-difluorobenzene, Palladium(II) acetate (Pd(OAc)₂), Silver carbonate (Ag₂CO₃), Hexafluoro-2-propanol (HFIP).
-
Procedure:
-
To a reaction vessel, add thiophene (1.0 eq), 1-iodo-2,4-difluorobenzene (1.5 eq), Ag₂CO₃ (0.75 eq), and Pd(OAc)₂ (2.5 mol%). [14] 2. Add hexafluoro-2-propanol (HFIP) as the solvent. Note: HFIP is a specialized solvent crucial for promoting this reaction at room temperature.
-
Stir the mixture vigorously at room temperature (24 °C) for 16-24 hours. [14] 4. Upon completion, dilute the mixture with ethyl acetate and filter through a plug of silica gel to remove inorganic salts and catalyst residues.
-
Wash the silica plug thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Scalability and Purification Strategies
Transitioning from laboratory-scale synthesis to pilot or industrial scale requires careful consideration of purification methods.
-
Vacuum Distillation: For multi-kilogram quantities, vacuum distillation is often the most effective and economical method to achieve high purity, especially for removing non-volatile catalyst residues and salts. [17][18][19]* Crystallization: If the final product is a solid or can be induced to crystallize, this is a highly scalable and efficient purification technique. It may involve dissolving the crude material in a suitable hot solvent and cooling to precipitate the purified product. [19]* Column Chromatography: While essential for high-purity small-scale synthesis and for removing stubborn isomers, traditional silica gel chromatography is less scalable and generates significant solvent waste. [17][18]For larger scales, automated flash chromatography systems or alternative stationary phases may be considered.
Diagram 3: General experimental workflow for scalable synthesis and purification.
Comparative Data Summary
The choice of synthetic route depends on a balance of factors including yield, purity, cost, and operational complexity.
| Method | Key Reactants | Catalyst System | Typical Yield (%) | Purity (%) | Advantages | Scalability & Industrial Challenges |
| Suzuki-Miyaura | Thiophene-boronic acid, 2,4-Difluoro-halobenzene | Pd(0) / Base | 80-95% | >98% | Robust, high functional group tolerance, stable reagents. [20][21] | Cost of palladium catalysts and ligands; removal of boron impurities. [7] |
| Negishi | Thienyl-zinc halide, 2,4-Difluoro-halobenzene | Pd(0) or Ni(0) | 85-95% | >99% | High reactivity, often milder conditions. [22] | Moisture/air-sensitive organozinc reagents require strict inert conditions; zinc waste. [12] |
| Direct C-H Arylation | Thiophene, 2,4-Difluoro-halobenzene | Pd(II) / Oxidant | 75-85% | >98% | High atom economy, fewer steps, greener approach. [13] | Regioselectivity can be a challenge; may require specific (and expensive) additives or solvents. [14] |
Conclusion
The synthesis of 2,4-difluorophenyl thiophenes can be achieved through several scalable and efficient methods.
-
The Suzuki-Miyaura coupling remains the most balanced and reliable choice for industrial scale-up, benefiting from the stability and commercial availability of its starting materials.
-
The Negishi coupling offers a highly reactive alternative, which can be advantageous for difficult couplings, provided that the stringent requirements for handling organozinc reagents can be met.
-
Direct C-H arylation represents the future of more sustainable chemical synthesis. While it presents unique challenges in process development, its atom-economical nature makes it a highly attractive route for long-term, large-scale manufacturing.
The optimal choice will ultimately depend on the specific economic, environmental, and technical requirements of the project. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to make informed decisions and successfully implement these powerful synthetic strategies.
References
- Vertex AI Search. (2025, September 4).
- Vertex AI Search. (2026, February 28).
- Christophersen, C., et al. (2003, October 31). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. Journal of Organic Chemistry.
- Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions | Organic Chemistry.
- Semantic Scholar. Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- ResearchGate. (2025, August 6). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- Chemistry LibreTexts. (2023, August 8). 12.
- The Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ChemicalBook. 2,4-Difluorophenylboronic acid synthesis.
- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions.
- ResearchGate. (2025, August 6). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- ACS Publications. (2008, April 4). Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes.
- ResearchGate. (2020, December 14). (PDF) NICKEL-CATALYZED SUZUKI-MIYAURA CROSS- COUPLING REACTIONS: ONE-POT SYNTHESIS OF 2- ARYLTHIOPHENES.
- Organic Chemistry Portal. Thiophene synthesis.
- PMC - NIH. (2023, March 15).
- Benchchem.
- Chem-Impex. 2,4-Difluorophenylboronic acid - 144025-03-6 - Structure, Synthesis, Properties.
- Benchchem.
- Wikipedia. Negishi coupling.
- Chem-Impex. 2,4-Difluorophenylboronic acid.
- Arborpharmchem. Cas NO. 144025-03-6 2,4-Difluorophenylboronic acid.
- MedChemExpress.
- Google Patents.
- Google Patents.
- Taylor & Francis. Negishi coupling – Knowledge and References.
- Journal of the American Chemical Society. (2016, January 20).
- Organic Chemistry Portal. Negishi Coupling.
- ResearchGate. Synthesis of regioisomeric 2,5‐/2,4‐/3,4‐bis(biaryl)thiophenes having....
- Benchchem. A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene.
- Denmark Group. The Negishi Cross-Coupling Reaction.
- Benchchem. A Comparative Guide to the Synthesis of Functionalized Thiophenes.
- Benchchem.
- Organic Chemistry Frontiers (RSC Publishing).
- ChemicalBook. 2-(4-Fluorophenyl)-thiophene synthesis.
- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- ResearchGate. (2025, June 1).
- ResearchGate.
- MDPI. (2018, March 30). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines.
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- 21. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Negishi coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of the 3-Position in 2,5-Disubstituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2,5-disubstituted thiophene scaffold is a privileged core structure in a multitude of functional organic materials and pharmacologically active compounds.[1][2] The ability to selectively introduce functional groups at the C3 position is a critical step in the diversification and optimization of these molecules, directly impacting their electronic, optical, and biological properties.[3][4][5] This comprehensive guide provides an in-depth analysis of key synthetic strategies for the 3-functionalization of 2,5-disubstituted thiophenes. We will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for direct C-H activation, directed metalation, and cross-coupling reactions. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the rational design and efficient synthesis of novel 3-functionalized thiophene derivatives.
Introduction: The Strategic Importance of 3-Functionalized 2,5-Disubstituted Thiophenes
Thiophene-containing molecules are of immense interest due to their diverse applications, ranging from organic electronics to medicinal chemistry.[1][6] Specifically, the 2,5-disubstituted thiophene motif forms the backbone of numerous high-performance organic semiconductors and biologically active compounds.[2][7] The electronic properties and biological activities of these molecules are highly dependent on the nature and substitution pattern of the thiophene ring. Functionalization at the 3-position offers a powerful tool to fine-tune these properties. For instance, in the realm of organic electronics, introducing electron-withdrawing or electron-donating groups at the 3-position can modulate the HOMO/LUMO energy levels of conjugated polymers, thereby influencing their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[4][5] In drug discovery, the 3-position provides a vector for introducing pharmacophores that can enhance binding affinity to biological targets or improve pharmacokinetic profiles.[8]
The primary challenge in the synthesis of 3-functionalized 2,5-disubstituted thiophenes lies in achieving high regioselectivity. The presence of substituents at the 2- and 5-positions can electronically and sterically influence the reactivity of the remaining C-H bonds at the 3- and 4-positions. This guide will explore robust and selective methodologies to address this synthetic challenge.
Synthetic Strategies for 3-Functionalization
The choice of synthetic strategy for introducing a functional group at the 3-position of a 2,5-disubstituted thiophene is dictated by several factors, including the nature of the existing substituents (R1 and R2), the desired functional group to be introduced, and the overall complexity of the target molecule. The three primary approaches that will be discussed are:
-
Direct C-H Activation/Arylation: This modern and atom-economical approach involves the direct coupling of a C-H bond with a suitable partner, often an aryl halide, under transition-metal catalysis.
-
Directed Metalation (DoM) followed by Electrophilic Quench: This classic and versatile method relies on the use of a directing group to selectively deprotonate the 3-position, followed by the introduction of an electrophile.
-
Halogenation followed by Cross-Coupling: This two-step sequence involves the selective introduction of a halogen at the 3-position, which then serves as a handle for various transition-metal-catalyzed cross-coupling reactions.
Below is a workflow diagram illustrating the decision-making process for selecting a suitable functionalization strategy.
Caption: Decision workflow for 3-functionalization.
Protocols and Methodologies
Direct C-H Arylation at the 3-Position
Direct C-H activation has emerged as a powerful and environmentally benign tool for the formation of C-C bonds, avoiding the pre-functionalization steps often required in traditional cross-coupling reactions.[9] Palladium-catalyzed direct arylation is particularly effective for heteroaromatic compounds like thiophenes. The regioselectivity of the C-H activation can often be controlled by the electronic and steric nature of the substituents on the thiophene ring and the choice of catalyst and reaction conditions.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of 2-Arylthieno[3,2-b]thiophene
This protocol is adapted from a study on the programmed site-selective arylation of thieno[3,2-b]thiophene.[10] The arylation of 2-arylthieno[3,2-b]thiophene was found to occur at the C3 position when the 2-aryl substituent possessed electron-withdrawing groups.[10]
Materials:
-
2-Arylthieno[3,2-b]thiophene (with electron-withdrawing group on the aryl ring)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMAc)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the 2-arylthieno[3,2-b]thiophene (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv.).
-
Add anhydrous DMAc (to achieve a concentration of 0.2 M with respect to the thiophene substrate).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-arylated product.
Data Summary:
| Entry | 2-Arylthieno[3,2-b]thiophene | Aryl Bromide | Yield (%) | Reference |
| 1 | 2-(4-Nitrophenyl)thieno[3,2-b]thiophene | 4-Bromotoluene | 85 | [10] |
| 2 | 2-(4-Cyanophenyl)thieno[3,2-b]thiophene | 4-Bromoanisole | 82 | [10] |
| 3 | 2-(4-Trifluoromethylphenyl)thieno[3,2-b]thiophene | Bromobenzene | 78 | [10] |
Directed Metalation (DoM) and Electrophilic Quench
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[11][12] A directing metalation group (DMG) on the thiophene ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. For 2,5-disubstituted thiophenes, a DMG at the 2-position can direct lithiation to the 3-position.
Protocol 2: Directed Lithiation of a 2-(4,4-Dimethyloxazolin-2-yl)thiophene Derivative
This protocol is based on the work of Chadwick and Carpenter, who demonstrated the regioselective α- and β-metalations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group.[13]
Materials:
-
2-(4,4-Dimethyloxazolin-2-yl)-5-substituted-thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodomethane, etc.)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the 2-(4,4-dimethyloxazolin-2-yl)-5-substituted-thiophene (1.0 equiv.) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equiv.) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Caption: Workflow for Directed Metalation.
Halogenation and Suzuki Cross-Coupling
A robust and widely applicable strategy for 3-functionalization involves a two-step process: regioselective halogenation of the 3-position followed by a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with an organohalide, is a particularly powerful tool for this purpose due to its mild reaction conditions and broad functional group tolerance.[14][15]
Protocol 3: Synthesis of 5-Aryl-2-bromo-3-hexylthiophene via Suzuki Cross-Coupling
This protocol describes the selective C-arylation of 2,5-dibromo-3-hexylthiophene at the 5-position.[14][16] While this example functionalizes the 5-position, the principles are directly applicable to a 3-bromo-2,5-disubstituted thiophene for functionalization at the 3-position.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
Toluene/Water solvent mixture (4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromo-3-hexylthiophene (1.0 equiv.) and the arylboronic acid (1.0 equiv.) in a 4:1 mixture of toluene and water.
-
Add K₃PO₄ (1.75 equiv.) and Pd(PPh₃)₄ (4 mol%) to the mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary for Suzuki Coupling:
| Entry | Arylboronic Acid | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | 75 | [14] |
| 2 | 3,5-Dimethylphenylboronic acid | 72 | [14] |
| 3 | 4-Methoxyphenylboronic acid | 80 | [14] |
Conclusion
The selective functionalization of the 3-position in 2,5-disubstituted thiophenes is a cornerstone of modern organic synthesis, enabling the creation of novel materials and therapeutics. This guide has provided a detailed overview of three powerful synthetic strategies: direct C-H activation, directed metalation, and halogenation followed by cross-coupling. The choice of method will depend on the specific synthetic target and the available starting materials. By understanding the principles behind each approach and following the detailed protocols provided, researchers can confidently and efficiently access a wide range of 3-functionalized 2,5-disubstituted thiophenes, paving the way for new discoveries in science and technology.
References
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
C–H Olefination of 3‐substituted thiophenesa. ResearchGate. [Link]
-
Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene. Chem Asian J. [Link]
-
A New Versatile Synthesis of 2,5-Disubstituted 3-(Methylsulfanyl)thiophenes. ResearchGate. [Link]
-
Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. MDPI. [Link]
-
3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics. Journal of Materials Chemistry C. [Link]
-
One-Pot Two-Component [3 + 2] Cycloaddition/Annulation Protocol for the Synthesis of Highly Functionalized Thiophene Derivatives. The Journal of Organic Chemistry. [Link]
-
Catalyst Controlled Regiodivergent C-H Alkynylation of Thiophenes. ChemRxiv. [Link]
-
Sequential Regioselective C-H Functionalization of Thiophenes. Organic Letters. [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. [Link]
-
Polythiophene. Wikipedia. [Link]
-
Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances. [Link]
-
Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry. [Link]
-
Synthesis of functionalized 3-hydroxy-thiophenes from α,β-unsaturated enones and 1,4-dithiane-2,5-diol (dimer of α-mercaptoacetaldehyde). American Chemical Society. [Link]
-
Thiophenes - Heterocyclic Organic Compounds. Labinsights. [Link]
-
Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3 - RSC Publishing. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules. [Link]
-
A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT). PMC. [Link]
-
Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. MDPI. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. [Link]
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect. [Link]
-
Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Advances. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]
-
Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. [Link]
-
DIRECTED METALATION REACTIONS. 8. DIRECTED METALATION OF 3-MONO- AND 2,5-DISUBSTITUTED THIOPHENES. Sci-Hub. [Link]
-
Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]
-
Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. ResearchGate. [Link]
-
Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. Academia.edu. [Link]
-
Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. ACS Omega. [Link]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. A multifunctional thienothiophene member: 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (4-CNPhTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Polythiophene - Wikipedia [en.wikipedia.org]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Programmed Site-Selective Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sci-Hub. ChemInform Abstract: DIRECTED METALATION REACTIONS. 8. DIRECTED METALATION OF 3‐MONO‐ AND 2,5‐DISUBSTITUTED THIOPHENES / Chemischer Informationsdienst, 1977 [sci-hub.box]
- 13. Regioselective α- and β-metallations of thiophene derivatives bearing the 4,4-dimethyloxazolin-2-yl group. Application of the method to syntheses of 2,3- and 2,5-disubstituted thiophene derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Microwave-assisted synthesis of trisubstituted thiophene libraries
Application Note: Microwave-Assisted Synthesis of Trisubstituted Thiophene Libraries
Abstract
This guide details the high-throughput synthesis of trisubstituted thiophene libraries using microwave-assisted organic synthesis (MAOS). Thiophenes are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings and acting as core scaffolds in kinase inhibitors, anti-inflammatories, and anti-infectives. We present a robust, two-stage workflow: (1) The rapid construction of the 2-aminothiophene core via the multicomponent Gewald reaction, and (2) Library diversification via Palladium-catalyzed Suzuki-Miyaura cross-coupling. This protocol leverages the "superheating" and dipolar polarization effects of microwave irradiation to reduce reaction times from hours to minutes while significantly suppressing side reactions.
Introduction & Mechanistic Rationale
The Thiophene Scaffold in Drug Discovery
The 2-aminothiophene-3-carboxylate scaffold is a "master key" in drug design. Its dense functionalization pattern allows for the simultaneous exploration of three distinct vectors in Structure-Activity Relationship (SAR) studies:
-
C2-Amine: H-bond donor/acceptor; susceptible to acylation or reductive amination.
-
C3-Ester/Cyano: H-bond acceptor; precursor for cyclization to thienopyrimidines.
-
C4/C5-Side Chains: Define lipophilicity and steric fit within the binding pocket.
Why Microwave Irradiation?
Conventional thermal synthesis of thiophenes (refluxing ethanol/DMF) often suffers from long reaction times (4–12 hours) and variable yields due to the degradation of thermally labile intermediates. Microwave irradiation addresses these bottlenecks through two primary mechanisms:
-
Thermal Effect (Arrhenius): Rapid volumetric heating allows solvents to be "superheated" well above their atmospheric boiling points in sealed vessels (e.g., Ethanol at 120°C, 15 bar).
-
Specific Microwave Effect: The Gewald reaction involves polar transition states (zwitterionic intermediates). Microwave energy couples directly with these polar species, stabilizing the transition state and lowering the activation energy (
), thereby accelerating the Knoevenagel condensation and subsequent cyclization steps.
Mechanistic Pathway: The Gewald Reaction
The formation of the thiophene ring proceeds through a three-component condensation. Understanding this mechanism is critical for troubleshooting library failures.
Step 1: Knoevenagel condensation of the ketone and activated nitrile to form an
Figure 1: Mechanistic flow of the microwave-accelerated Gewald reaction.
Protocol A: One-Pot Gewald Synthesis (Core Library Generation)
This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) but can be adapted for multi-mode systems.
Reagents & Materials
-
Ketone (R1/R2): Cyclohexanone, Acetophenone, or heterocyclic ketones (1.0 equiv).
-
Activated Nitrile (R3): Ethyl cyanoacetate or Malononitrile (1.1 equiv).
-
Sulfur Source: Elemental Sulfur (S₈) powder (1.1 equiv).
-
Base: Morpholine or Diethylamine (1.0 equiv). Note: Morpholine often provides cleaner profiles than Et3N.
-
Solvent: Ethanol (Green alternative) or DMF (for high-temperature solubility).
Experimental Procedure
-
Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, dissolve the Ketone (1.0 mmol) and Activated Nitrile (1.1 mmol) in Ethanol (3.0 mL).
-
Activation: Add Morpholine (1.0 mmol) dropwise. Observation: The solution may warm slightly due to the exothermic Knoevenagel initiation.
-
Sulfur Addition: Add Elemental Sulfur (1.1 mmol) to the mixture.
-
Irradiation: Seal the vial with a Teflon-lined septum cap. Place in the microwave reactor.
-
Control Mode: Standard (Fixed Temperature).
-
Temperature: 80°C (for aliphatic ketones) to 120°C (for aryl ketones).
-
Hold Time: 10–20 minutes.
-
Stirring: High (to suspend sulfur).
-
Max Pressure Limit: 250 psi (17 bar).
-
-
Workup: Cool the vial to room temperature (using compressed air cooling feature).
-
Scenario A (Precipitate forms): Many 2-aminothiophenes crystallize upon cooling. Filter the solid, wash with cold ethanol, and dry.
-
Scenario B (Oil/Solution): Pour mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: If necessary, purify via automated flash chromatography (Hexane/EtOAc gradient).
Optimization Data: Solvent & Base Effects
Table 1: Comparative yields for the synthesis of 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene.
| Entry | Solvent | Base | Method | Temp/Time | Yield (%) |
| 1 | Ethanol | Et₃N | Thermal Reflux | 78°C / 8 h | 65% |
| 2 | Ethanol | Morpholine | Thermal Reflux | 78°C / 6 h | 72% |
| 3 | Ethanol | Morpholine | MW (Closed) | 100°C / 10 min | 92% |
| 4 | Water | Morpholine | MW (Closed) | 100°C / 15 min | 85%* |
| 5 | DMF | Piperidine | MW (Closed) | 120°C / 5 min | 88% |
*Note: Water is a viable green solvent but may require surfactants for lipophilic ketones.
Protocol B: Library Diversification via Suzuki-Miyaura Coupling
Once the thiophene core is synthesized, diversity can be introduced.[1] If the starting ketone contained a halogen (e.g., 5-bromo-2-acetylthiophene used in Gewald), or if the thiophene is post-brominated, Suzuki coupling is the ideal expansion method.
Reagents
-
Substrate: Brominated Thiophene derivative (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (3–5 mol%).
-
Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (2.0 equiv).
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.
Experimental Procedure
-
Loading: In a 5 mL microwave vial, combine the Bromothiophene (0.5 mmol), Boronic Acid (0.75 mmol), and Catalyst (0.015 mmol).
-
Solvent/Base: Add DME (2 mL) and 2M Na₂CO₃ (1 mL).
-
Degassing: Purge the headspace with Nitrogen or Argon for 30 seconds to remove oxygen (critical to prevent catalyst deactivation).
-
Irradiation:
-
Temperature: 120°C.
-
Time: 5–10 minutes.
-
Power: Dynamic (Max 200W).
-
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water, and concentrate.
Workflow Visualization
The following diagram illustrates the logical flow for generating a diverse library using the described protocols.
Figure 2: High-throughput workflow for thiophene library generation.
Troubleshooting & Expert Tips
-
Pressure Management: When using Ethanol at 120°C, internal pressures can reach 10–12 bar. Ensure your vial caps are rated for at least 20 bar. If pressure limits are triggered, switch to DMF or NMP (lower vapor pressure).
-
Sulfur Solubility: Elemental sulfur is poorly soluble. Use high stir rates (600+ rpm). If conversion is low, consider using a Polysulfide solution (prepared by dissolving S₈ in aqueous NaOH) or switching to Lawesson's reagent (though this changes the mechanism).
-
Catalyst Poisoning: In Protocol B (Suzuki), the sulfur in the thiophene ring can sometimes coordinate to Palladium, poisoning the catalyst. If yields are low, increase catalyst loading to 5 mol% or use a highly active catalyst like XPhos Pd G2 .
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[1] Chemische Berichte.
-
Sridhar, M., et al. (2007).[2] Microwave accelerated Gewald reaction: synthesis of 2-aminothiophenes.[2][3][4][5][6][7][8][9] Tetrahedron Letters.[3][7] [7]
-
Revelant, G., et al. (2011).[3][6][9] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes.[3][6][9] Synthesis.[2][3][4][6][7][9][10][11][12][13][14]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
BenchChem Application Note. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Purification of Thiophene Regioisomers
Welcome to the Technical Support Center for heterocyclic chemistry. Separating thiophene regioisomers (e.g., 2-substituted vs. 3-substituted thiophenes) is notoriously difficult. Because the heteroaromatic ring distributes electron density similarly across adjacent positions, regioisomers often exhibit nearly identical boiling points, dipole moments, and lipophilicities.
This guide provides field-proven, causality-driven troubleshooting protocols to help you break through these purification bottlenecks.
Strategic Purification Workflow
Before diving into specific troubleshooting FAQs, consult the decision matrix below to determine the optimal purification strategy based on your reaction scale and isomeric properties.
Caption: Decision tree for selecting the optimal thiophene regioisomer purification method.
Troubleshooting Guides & FAQs
FAQ 1: Why do my 2-alkyl and 3-alkyl thiophenes co-elute on standard silica gel, and how can I resolve them?
The Causality: Standard normal-phase silica gel separates compounds based on polar interactions (hydrogen bonding and dipole-dipole interactions). Because the structural difference between a 2-alkyl and a 3-alkyl thiophene does not significantly alter the molecule's overall dipole moment or its ability to act as a hydrogen bond acceptor, standard silica cannot differentiate them.
The Solution: Argentation Chromatography
To separate these isomers, you must exploit their
Self-Validating Protocol: Preparation and Use of 10% AgNO₃ Impregnated Silica
-
Preparation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of distilled water and 100 mL of acetonitrile.
-
Impregnation: Add 90 g of standard flash silica gel (40-63 µm) to the solution. Stir the slurry vigorously for 30 minutes in a flask protected from light (wrap in aluminum foil).
-
Drying: Remove the solvent using a rotary evaporator in a darkened fume hood until a free-flowing powder is obtained. Activate the silica by baking it at 120 °C for 12 hours.
-
Column Packing: Pack the column using a non-polar solvent (e.g., 100% hexanes). Validation Check: The silica should appear slightly off-white but not dark grey/black. If it is black, the silver has reduced to Ag(0) and the batch must be discarded.
-
Elution: Load your thiophene mixture and elute with a low-polarity gradient (e.g., Hexanes to 5% Ethyl Acetate). The isomer with higher steric hindrance around the
-system (typically the 3-substituted isomer) will coordinate less strongly with the silver and elute first.
FAQ 2: My analytical C18 column separates the isomers, but preparative scale-up results in a single broad peak. What is the solution?
The Causality:
Reversed-Phase (RP) C18 columns rely entirely on hydrophobic partitioning. While an analytical C18 might show baseline resolution (
The Solution: Orthogonal Stationary Phases (Cyano or PFP) Instead of relying on hydrophobicity, switch to a stationary phase that offers orthogonal interactions.
-
Cyano (CN) Columns: Provide strong dipole-dipole interactions. Utilizing a Cyano column with a non-traditional mobile phase (e.g., methanol gradients in non-polar fluorinated solvents like ethoxynonafluorobutane) has been proven to yield highly efficient preparative separations of pharmaceutical regioisomers[3].
-
Pentafluorophenyl (PFP) Columns: Offer
interactions, dipole interactions, and shape selectivity. The fluorinated ring is highly electron-deficient, making it exceptionally sensitive to the slight -electron differences between thiophene regioisomers.
Quantitative Comparison of HPLC Columns for Thiophene Isomers
| Column Chemistry | Primary Interaction Mechanism | Typical Mobile Phase | Selectivity ( | Prep-Scale Suitability |
| Standard C18 | Hydrophobic partitioning | H₂O / Acetonitrile | Low (< 1.05) | Poor (Overloads quickly) |
| Cyano (CN) | Dipole-dipole | Hexane / Methanol | Moderate (1.1 - 1.3) | Good (High loading capacity) |
| PFP (Fluorophenyl) | H₂O / Methanol | High (> 1.3) | Excellent |
Self-Validating Protocol: Prep-HPLC Method Development on PFP
-
Solvent Selection: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances
interactions. -
Analytical Screening: Run a shallow gradient (e.g., 40% to 60% B over 20 minutes) on an analytical PFP column.
-
Loading Study: Inject increasing concentrations of your sample. Validation Check: Monitor the resolution (
). If drops below 1.2, you have exceeded the column's dynamic loading capacity. -
Scale-Up: Transfer the gradient directly to the Preparative PFP column, scaling the flow rate by the square of the column radii (
).
FAQ 3: Chromatographic methods have failed entirely for my multi-gram batch. Is there a chemical alternative?
The Causality: When scaling up to tens of grams, chromatography becomes prohibitively expensive and solvent-intensive. If isomers cannot be separated physically, they must be separated chemically by exploiting their differing kinetic reactivities. The C2 and C5 positions of a thiophene ring are significantly more nucleophilic than the C3 and C4 positions.
The Solution: Reversible Selective Derivatization By subjecting the crude mixture to a mild electrophile (like bromine), the 3-substituted thiophene will rapidly brominate at the highly reactive 2-position, while the 2-substituted thiophene (whose most reactive site is already occupied or sterically hindered) reacts much slower or requires harsher conditions. The resulting mixture (a brominated-thiophene and an unreacted thiophene) will have drastically different boiling points and polarities, making them trivial to separate via standard distillation or recrystallization.
Self-Validating Protocol: Selective Bromination and Recovery
-
Derivatization: Dissolve the regioisomer mixture in chloroform and cool to 0 °C. Add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise in the dark.
-
Monitoring: Stir for 2 hours. Validation Check: GC-MS or LC-MS should show the complete conversion of one isomer to its brominated derivative (M+79/M+81 isotope pattern), while the other remains untouched.
-
Primary Separation: Perform a simple fractional distillation or silica plug. The brominated compound will be significantly heavier and more polar.
-
Debromination (Recovery): To recover the original isomer from the brominated intermediate, dissolve it in anhydrous THF, cool to -78 °C, and add n-Butyllithium (n-BuLi) to perform a halogen-metal exchange. Quench immediately with water or a proton source (like methanol) to yield the pure, separated thiophene regioisomer.
References
-
Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number Source: Journal of Chromatography A (2012) URL:[Link]
-
High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane Source: Journal of Liquid Chromatography & Related Technologies / Taylor & Francis (2007) URL:[Link]
-
Chromatography with Silver Nitrate: Part 2 Source: UQ eSpace - The University of Queensland (2015) URL:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 2,4-Difluorophenylboronic Acid Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are working with 2,4-difluorophenylboronic acid, a common but sometimes challenging building block. The electron-deficient nature of this substrate can significantly influence the catalytic cycle, making thoughtful optimization of catalyst loading a critical step for achieving high yields and purity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, empowering you to make informed decisions in your experimental design.
Core Principles: Why Catalyst Loading is More Than Just a Number
In the Suzuki-Miyaura reaction, the palladium catalyst is the engine of the entire process. The "catalyst loading," expressed in mole percent (mol%), dictates the concentration of active catalytic species available to drive the reaction forward.
-
Too Low: Insufficient catalyst can lead to sluggish or incomplete reactions, where starting materials remain unconsumed even after extended reaction times.[1][2]
-
Too High: While it may seem like a simple solution, excessively high catalyst loading is not only uneconomical but can also promote unwanted side reactions. It increases the cost of the reaction and the burden of removing residual palladium from the final product—a critical consideration in pharmaceutical development.
-
The "Sweet Spot": The optimal catalyst loading is a balance. It's the minimum amount required to achieve a complete and clean conversion in a reasonable timeframe. This optimum is not a fixed value; it is highly dependent on the specific substrates, ligand, base, and solvent used.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted as a direct Q&A to address the specific problems you might be facing at the bench.
Q1: My reaction yield is low, and I still see a lot of unreacted aryl halide. Should I just increase the catalyst loading?
Answer: Not necessarily. While low catalyst concentration is a possibility, it's often a symptom of a more fundamental issue. Before increasing the loading, consider these factors:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction mixture is a primary cause of catalyst deactivation. Ensure you have rigorously sparged your solvent with an inert gas (Argon or Nitrogen) or used several freeze-pump-thaw cycles.[1][3]
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones used for challenging couplings, can be oxidized by air, rendering them ineffective at stabilizing the palladium center.[1] Use fresh ligands or those that have been stored properly under an inert atmosphere. An appropriate ligand-to-palladium ratio (often between 1:1 and 4:1) is crucial to prevent palladium aggregation into inactive palladium black.[1]
-
Quality of Reagents: The purity of your 2,4-difluorophenylboronic acid, aryl halide, base, and solvent is paramount. Trace impurities, such as sulfur, can act as catalyst poisons.[4] Additionally, boronic acids can degrade over time; consider using a fresh bottle or a more stable derivative like a pinacol ester.[5][6]
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) state. This process can be inefficient and sometimes leads to side reactions.[5] Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) can ensure clean and efficient generation of the active catalyst.[5][7]
Q2: I'm observing a significant amount of a biaryl byproduct from the homocoupling of 2,4-difluorophenylboronic acid. How does catalyst loading relate to this?
Answer: Homocoupling is a common side reaction, especially with electron-deficient boronic acids.[8][9] It is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[1]
-
Improve Degassing: This is the most critical step. Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][9] Rigorous degassing can dramatically reduce homocoupling.
-
Choice of Palladium Source: Using a Pd(II) pre-catalyst can sometimes lead to homocoupling during the in situ reduction to Pd(0).[1][5] Switching to a direct Pd(0) source like Pd₂(dba)₃ (with an appropriate ligand) can mitigate this issue.
-
Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) can sometimes favor the desired cross-coupling pathway over homocoupling.[8]
While catalyst loading isn't the primary cause, an inefficient catalytic system that spends more time in the Pd(II) state can exacerbate the problem. Optimizing the system for a rapid and efficient catalytic cycle is key.
Q3: My boronic acid seems to be decomposing (protodeboronation) before the reaction is complete. Can catalyst loading help?
Answer: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major decomposition pathway for boronic acids, especially electron-deficient ones and those prone to instability at high temperatures.[3][8]
The solution here lies less in adjusting the catalyst loading and more in accelerating the desired catalytic cycle so that it outcompetes the decomposition pathway.
-
Use a More Active Catalyst System: The goal is to make the Suzuki coupling happen faster. This is where a more active ligand comes into play. For challenging substrates like 2,4-difluorophenylboronic acid, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the rate-limiting steps of the catalytic cycle.[1][10][11]
-
Lower Reaction Temperature: These highly active catalyst systems often allow the reaction to proceed at lower temperatures (e.g., room temperature or 40 °C), which significantly slows the rate of protodeboronation.[10]
-
Use a Boronic Acid Surrogate: If protodeboronation remains a problem, switching to a more stable boronate ester (e.g., a pinacol or MIDA ester) or a trifluoroborate salt is a highly effective strategy.[3][5]
Q4: I've increased the catalyst loading from 1 mol% to 5 mol%, but the yield hasn't improved. What's going on?
Answer: This is a classic sign that the catalyst concentration is not the rate-limiting factor. When adding more catalyst has no effect, you must investigate other parameters.[12]
-
Base and Solvent Mismatch: The base is not just a spectator; it's crucial for activating the boronic acid in the transmetalation step.[13][14][15] The effectiveness of a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly dependent on the solvent.[1] For instance, K₃PO₄ is often more effective in anhydrous solvents like dioxane or toluene, while carbonates may work well in aqueous mixtures. A systematic screening of bases is a logical next step.[15]
-
Poor Solubility: One or more of your components (aryl halide, boronic acid, or base) may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction. Consider switching to a solvent system known to work well, such as dioxane/water or toluene/water.[16]
-
Steric Hindrance: If either of your coupling partners has significant steric bulk near the reaction site, this can dramatically slow down the reaction. This may require switching to a more sterically demanding ligand to promote the desired transformation.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting catalyst loading for a new Suzuki reaction with 2,4-difluorophenylboronic acid?
A: For an initial screening experiment, a catalyst loading in the range of 1-3 mol% is a reasonable and common starting point.[2] If the reaction proceeds cleanly, you can then attempt to lower the loading in subsequent optimization runs to find the minimum required amount.
Q2: How does the ligand-to-palladium ratio relate to catalyst loading?
A: The ligand is essential for stabilizing the active Pd(0) catalyst and preventing it from decomposing into inactive palladium black. The optimal ligand-to-metal ratio depends on the type of ligand.
-
Monodentate Ligands (e.g., PPh₃, Buchwald ligands): A ratio of 2:1 to 4:1 (ligand:Pd) is often used to ensure the palladium center remains coordinatively saturated and stable.
-
Bidentate Ligands (e.g., dppf, XantPhos): A ratio of 1:1 to 1.2:1 is typical, as the ligand binds to the metal at two points.
Q3: Are there greener or more cost-effective approaches to catalyst loading?
A: Yes. The ultimate goal of optimization is often to reduce catalyst loading to parts-per-million (ppm) levels, which is crucial for industrial applications. This is achieved by using highly active, modern pre-catalysts and ligands that have very high turnover numbers (TONs). Additionally, developing recyclable heterogeneous catalysts is an active area of research to improve sustainability.[17]
Q4: How does the choice of base and solvent impact the optimal catalyst loading?
A: The base and solvent create the environment in which the catalyst operates. An optimal combination of a strong, non-nucleophilic base (like K₃PO₄) and a suitable solvent (like dioxane or toluene, often with some water) can activate the boronic acid efficiently for the transmetalation step.[15][18] This makes the entire catalytic cycle run more smoothly, which often allows for a lower catalyst loading to be effective.
Visual Guides & Protocols
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the catalytic cycle. A highly efficient catalyst system will navigate this cycle rapidly, minimizing the lifetime of intermediates and reducing the chance of side reactions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.[13][18][19]
Troubleshooting Workflow for Low Yield
Use this decision tree to systematically diagnose issues with your reaction before resorting to simply increasing catalyst loading.
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Experimental Protocol: Screening Catalyst Loading
This protocol outlines a general procedure for a microscale screening experiment to determine the optimal catalyst loading.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a Buchwald pre-catalyst)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Array of reaction vials with stir bars
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Heating block
Procedure:
-
Preparation: In an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Vial Setup: To a series of reaction vials, add the aryl halide (e.g., 0.1 mmol), 2,4-difluorophenylboronic acid (e.g., 0.15 mmol), and the base (e.g., 0.3 mmol).
-
Catalyst Addition: Add the calculated volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).
-
Reaction: Add the remaining solvent to each vial to reach the final desired concentration (e.g., 0.1 M). Seal the vials, remove them from the inert atmosphere, and place them in a preheated heating block (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the conversion to product.
-
Work-up & Analysis: Once the reactions appear complete or have stalled, cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate. Analyze the crude material to determine the yield and purity profile.
Data Presentation: Interpreting Screening Results
The results of your screening can be summarized in a table to easily identify the optimal conditions.
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Key Byproducts Observed |
| 1 | 0.5 | 12 | 65 | Unreacted Aryl Halide |
| 2 | 1.0 | 12 | 95 | Minor Homocoupling |
| 3 | 2.0 | 8 | >99 | Clean Reaction |
| 4 | 3.0 | 8 | >99 | No significant change |
Data is illustrative. Actual results will vary based on specific substrates and conditions.
From this hypothetical data, a catalyst loading of 2.0 mol% would be identified as optimal, as it provides a complete and clean conversion in a reasonable timeframe without the unnecessary cost and potential side reactions of a higher loading.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
News-Medical. (2023, July 19). The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2006, June 15). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link]
-
Kundu, K., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Journal of the American Chemical Society. (2010, September 21). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2025, April 17). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jmcct.com [jmcct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regiocontrol in Bromination of 2-Methyl-5-Arylthiophene
Status: Operational Ticket Focus: Regioselectivity & Chemoselectivity Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Mechanistic Landscape
Executive Summary: Brominating 2-methyl-5-arylthiophene presents a bifurcation in reaction pathways. The user's primary challenge is controlling the competition between Electrophilic Aromatic Substitution (EAS) on the ring (Position 3 vs. 4) and Free Radical Substitution (FRS) on the side chain (Methyl group).
-
The Goal: Usually, researchers target the 3-bromo derivative for subsequent cross-coupling (e.g., Suzuki-Miyaura) to build extended conjugated systems for OLEDs or pharmaceuticals.
-
The Trap: Inappropriate solvent choice or light exposure triggers the radical pathway, leading to 2-(bromomethyl)-5-arylthiophene.
-
The Nuance: Within the ring, Position 3 is generally favored electronically (ortho to the activating methyl) and sterically (less hindered than the position ortho to the aryl group), but electron-rich aryl groups can activate Position 4.
Decision Logic Flowchart
The following diagram visualizes the critical decision nodes that determine your product distribution.
Figure 1: Mechanistic divergence in thiophene bromination. Pathway selection is dictated primarily by solvent polarity and light exclusion.
Troubleshooting Guides (FAQs)
Issue 1: "I am getting a mixture of ring-brominated and side-chain brominated products."
Diagnosis: This is a chemoselectivity failure. You are likely using a non-polar solvent (like DCM or CHCl3) without strictly excluding light, or the reaction temperature is too high. Corrective Action:
-
Switch Solvent: Move to a polar aprotic solvent like DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN) . These solvents stabilize the succinimide anion and the bromonium intermediate, heavily favoring the ionic EAS mechanism over the radical pathway [1, 2].
-
Exclude Light: Wrap the reaction flask in aluminum foil. Ambient light is sufficient to initiate the radical chain reaction that leads to side-chain bromination.
-
Scavenge Radicals: If the problem persists, add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%).
Issue 2: "How do I distinguish between the 3-bromo and 4-bromo isomers using NMR?"
Diagnosis: Both isomers have one methyl singlet and one thiophene proton singlet (plus the aryl protons), making them look similar in 1D 1H NMR. Validation Protocol (NOE): You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY to confirm regiochemistry.
-
3-Bromo Isomer (Target): The bromine is at C3. The remaining proton is at C4 .
-
Observation: Strong NOE between the C4-H and the Aryl-ortho protons .
-
Observation:NO NOE between the C2-Methyl and the thiophene proton (they are separated by the bromine).
-
-
4-Bromo Isomer (Impurity): The bromine is at C4. The remaining proton is at C3 .
-
Observation: Strong NOE between the C2-Methyl and the C3-H .
-
Observation: Weak/No NOE between the thiophene proton and the Aryl group.
-
Issue 3: "My reaction yields the 4-bromo isomer as a significant impurity."
Diagnosis: The C5-Aryl group is likely electron-rich (e.g., 4-methoxyphenyl), creating a competing directing effect. While the C2-Methyl directs ortho to itself (Position 3), an electron-rich Aryl group at C5 directs ortho to itself (Position 4). Corrective Action:
-
Lower Temperature: Run the reaction at -20°C to 0°C . The C3-bromination is generally kinetically favored due to the immediate inductive effect of the methyl group. Lowering energy reduces the ability to overcome the activation barrier for the C4 position.
-
Change Brominating Agent: Switch from NBS to DBH (1,3-Dibromo-5,5-dimethylhydantoin) . DBH is often more regioselective in polar media [3].
Validated Experimental Protocols
Protocol A: Selective Ring Bromination (Target: 3-Bromo)
Use this protocol for standard synthesis of 3-bromo-2-methyl-5-arylthiophenes.
Reagents:
-
Substrate: 2-Methyl-5-arylthiophene (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove free Br2.
-
Solvent: DMF (0.2 M concentration) or Acetonitrile.
Step-by-Step:
-
Dissolution: Dissolve the substrate in anhydrous DMF under an inert atmosphere (N2 or Ar).
-
Protection: Wrap the flask in aluminum foil to exclude light.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add NBS portion-wise (solid) or dropwise (solution in DMF) over 15-20 minutes. Rapid addition can cause local high concentrations leading to dibromination.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC or HPLC.
-
Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer copiously with water (to remove DMF) and brine.
-
Purification: Recrystallization (ethanol/hexane) is preferred over column chromatography to separate trace 4-bromo isomers.
Protocol B: Side-Chain Functionalization (Target: 2-Bromomethyl)
Use this ONLY if you intend to functionalize the methyl group.
Reagents:
-
Substrate: 2-Methyl-5-arylthiophene (1.0 equiv)
-
Reagent: NBS (1.1 equiv)
-
Catalyst: AIBN (Azobisisobutyronitrile) (5 mol%) or Benzoyl Peroxide.
-
Solvent: CCl4 or Benzene (Caution: Carcinogenic) or Trifluorotoluene (Greener alternative).
Step-by-Step:
-
Setup: Dissolve substrate and NBS in solvent.
-
Initiation: Add AIBN.
-
Activation: Heat to Reflux (essential for radical initiation). Use a tungsten lamp if chemical initiation is slow.
-
Completion: Reaction is usually complete when succinimide floats to the top (in CCl4).
Data Reference: Solvent & Substituent Effects
Table 1: Solvent Impact on Regioselectivity
| Solvent | Dielectric Constant ( | Mechanism Favored | Major Product | Notes |
| CCl4 / Benzene | Low (< 2.5) | Radical (FRS) | Side-chain (CH2Br) | Requires heat/light initiator [4]. |
| CHCl3 / DCM | Moderate (~4-9) | Mixed | Mixture | Often yields difficult-to-separate mixtures without strict control. |
| Acetic Acid | Moderate (6.2) | Ionic (EAS) | Ring (3-Br) | Protonation of NBS increases electrophilicity; highly selective [5]. |
| DMF / MeCN | High (> 36) | Ionic (EAS) | Ring (3-Br) | Best for kinetic control; stabilizes polar transition states [1]. |
Table 2: Diagnostic NMR Shifts (Approximate)
Based on 2-methyl-5-phenylthiophene scaffold in CDCl3.
| Isomer | Methyl Signal ( | Thiophene Proton Signal ( | Key NOE Interaction |
| 3-Bromo (Target) | ~2.45 ppm (s) | ~7.10 ppm (s) | H4 |
| 4-Bromo (Minor) | ~2.55 ppm (s) | ~7.00 ppm (s) | H3 |
| Side-chain (-CH2Br) | ~4.60 ppm (s) | Two doublets (H3/H4) | N/A |
References
-
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. Source: Journal of Organic Chemistry (1979).[1] Context: Establishes DMF as the critical solvent for suppressing radical bromination in favor of ring substitution. URL:[Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: Molecules (MDPI) (2014). Context: Discusses the comparative selectivity of NBS vs DBH and the theoretical underpinnings of halogenation in activated aromatics. URL:[Link]
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. Source: Chemistry Central Journal (2014).[2][3] Context: Validates the radical pathway (NBS/CCl4) for side-chain bromination, serving as the "negative control" for researchers seeking ring bromination. URL:[Link]
-
Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Source: Scilit / MDPI (2026 Index).[1] Context: Confirms that concentrated solutions in Acetic Acid favor high regioselectivity at ring positions.[1] URL:[Link][2][4][5][6][7][8]
Sources
- 1. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes | Scilit [scilit.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules – ScienceOpen [scienceopen.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 7. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Palladium Impurity Removal from Thiophene Pharmaceutical Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals grappling with the persistent challenge of removing palladium impurities from thiophene-containing pharmaceutical intermediates. The unique coordination chemistry between the sulfur atom in the thiophene ring and palladium can form stable complexes, making purification a non-trivial task.[1][2] Residual palladium not only poses regulatory hurdles under ICH Q3D guidelines but can also compromise the stability, toxicity, and downstream reactivity of your active pharmaceutical ingredient (API).[1][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a robust purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the palladium removal process, presented in a direct question-and-answer format.
Issue 1: My scavenger treatment is ineffective, and residual palladium remains high (>10 ppm).
Symptoms:
-
Palladium levels, as measured by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), remain above the acceptable limit (typically <10 ppm for oral APIs).[3][5][6]
-
The isolated product retains a gray or black discoloration, suggesting the presence of colloidal palladium.[7]
Potential Causes & Step-by-Step Solutions:
A. Strong Palladium-Thiophene Complexation
-
The "Why": The soft sulfur atom in the thiophene ring is an excellent ligand for soft metals like palladium. This strong coordination can prevent the scavenger's functional groups from effectively accessing and binding to the palladium center.[1]
-
Troubleshooting Steps:
-
Introduce a Competing Ligand: Before adding the solid-supported scavenger, consider adding a soluble competing ligand to the solution. Agents like N-acetylcysteine or thiourea can sometimes disrupt the Pd-thiophene interaction, making the palladium more available for capture by the scavenger.[6][8][9]
-
Solvent System Modification: The choice of solvent impacts the stability of the Pd-thiophene complex and the efficiency of the scavenger.[10] Experiment with solvents of different polarity. Sometimes, switching to a more coordinating solvent can help break the existing complex.
-
B. Incorrect Scavenger Selection for Palladium Oxidation State
-
The "Why": Palladium species in a post-reaction mixture can exist in different oxidation states, primarily Pd(0) and Pd(II). The affinity of a scavenger's functional group can vary significantly for each state.[11]
-
Troubleshooting Steps:
-
Match Scavenger to Oxidation State: Thiol-based scavengers (e.g., ISOLUTE® Si-Thiol) are generally more effective for chelating Pd(II) species.[10][11][12] For Pd(0), scavengers with different functionalities or even activated carbon might be more effective.[13] If the oxidation state is unknown or mixed, a broad-spectrum scavenger like trimercaptotriazine (TMT) based resins (e.g., MP-TMT) can be highly effective.[12]
-
Perform a Scavenger Screen: The most reliable method is to perform a small-scale screen with a panel of scavengers possessing different functional groups (e.g., thiol, thiourea, amine, TMT).[1][10][14] This empirical approach is the gold standard for identifying the optimal scavenger for a unique chemical system.[15]
-
C. Suboptimal Scavenging Conditions
-
The "Why": Scavenging is a chemical reaction governed by kinetics and equilibrium. Insufficient time, temperature, or scavenger loading will result in incomplete removal.
-
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The process can be slow. Extend the stirring time from a few hours to overnight (16-24 hours).[3] Gently increasing the temperature to 40-50 °C can often improve kinetics, leading to more efficient scavenging.[3][7]
-
Optimize Scavenger Loading: While manufacturers provide a general guideline (e.g., 5-10 wt% equivalents), this is system-dependent. If initial attempts fail, incrementally increase the scavenger loading. However, be mindful of potential product loss (see Issue 2).
-
Troubleshooting Workflow for Ineffective Scavenging
Caption: A logical workflow for diagnosing and resolving inefficient palladium scavenging.
Issue 2: I'm losing a significant amount of my thiophene intermediate during purification.
Symptoms:
-
The final yield of the purified product is substantially lower than expected after treatment with a scavenger or activated carbon.
Potential Causes & Step-by-Step Solutions:
A. Non-Specific Adsorption to the Purifying Agent
-
The "Why": Both scavengers and, most notably, activated carbon have high surface areas that can adsorb your target molecule in addition to the palladium impurities.[3] This is a well-documented issue with activated carbon, which can sometimes lead to unacceptable yield loss.[5][15]
-
Troubleshooting Steps:
-
Minimize Adsorbent Loading: Use the minimum effective amount of scavenger or carbon required to meet your palladium specification. This often requires optimization experiments.[3][10]
-
Thoroughly Wash the Adsorbent: After filtering to remove the scavenger or carbon, wash the filter cake with several portions of fresh, clean solvent.[7][10] This recovers product that was non-specifically adsorbed or trapped in the solid matrix. Combine the washings with the initial filtrate.
-
Screen for Selectivity: Different scavengers exhibit different levels of non-specific binding. If product loss is high with one type, screen others.[3] Synthetic carbons like Carboxen® have been developed to offer high metal affinity while minimizing API loss compared to traditional activated carbons.[5]
-
Issue 3: My product solution is still dark after filtration, and palladium is detected in the filtrate.
Symptoms:
-
Even after passing the reaction mixture through standard filter paper, the solution remains gray or black.
-
ICP-MS analysis confirms the presence of palladium in the "clean" filtrate.
Potential Causes & Step-by-Step Solutions:
A. Formation of Colloidal or Soluble Palladium Species
-
The "Why": Simple filtration is only effective for removing bulk, heterogeneous palladium catalysts (e.g., Pd on carbon before it leaches). It is often insufficient for removing fine colloidal particles or soluble palladium species that can form during the reaction.[1][7][10]
-
Troubleshooting Steps:
-
Utilize a Celite® Pad: The most common and effective first step is to filter the reaction mixture through a packed pad of Celite® (diatomaceous earth).[7][10] Its porous structure is highly effective at trapping finely dispersed particles that pass through standard filter paper.[6][16]
-
Switch to a Scavenging Method: If Celite® filtration is insufficient, it confirms the presence of soluble palladium. You must employ a scavenging technique (using solid-supported scavengers or activated carbon) to capture these dissolved species.[1][10]
-
Consider a Multi-Step Approach: A highly robust method involves a sequence: first, filter through Celite® to remove the bulk of insoluble/colloidal palladium, then treat the filtrate with an optimized scavenger to capture the remaining soluble species.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium removal method for my process?
A1: The optimal choice depends on the nature of the palladium species, the scale of your reaction, cost considerations, and the properties of your thiophene intermediate. Use the following decision-making workflow to guide your selection.
Palladium Removal Method Selection Workflow
Caption: A decision tree to guide the selection of an appropriate palladium removal strategy.
Q2: What are the most common types of palladium scavengers and how do they work?
A2: Scavengers are typically solid materials, like silica gel or a polymer resin, that have been functionalized with ligands that have a high affinity for palladium.[3] The main types include:
-
Thiol-Functionalized Silica: These contain mercaptan groups (-SH) that are excellent ligands for soft metals like Pd(II), forming strong covalent bonds.[11][12]
-
Thiourea-Functionalized Silica: The sulfur and nitrogen atoms in the thiourea group can chelate palladium, making them effective scavengers.
-
Trimercaptotriazine (TMT)-Functionalized Supports: These have three thiol groups on a triazine ring, offering multiple binding sites for very strong chelation. They are often highly efficient for a range of palladium species.[12]
-
Amine-Functionalized Silica: These use nitrogen-based ligands (e.g., ethylenediamine) to chelate palladium.
-
Activated Carbon: This is a less selective but cost-effective option.[7] Palladium adsorbs to its porous, high-surface-area carbon structure.[13] Specialty activated carbons can offer improved performance.[13]
Q3: Can I combine different palladium removal techniques?
A3: Absolutely. A multi-step approach is often the most effective strategy for achieving very low palladium levels (<5 ppm).[1][17] A common and highly effective sequence is:
-
Pre-filtration: Pass the crude reaction mixture through a pad of Celite® to remove the majority of insoluble and colloidal palladium.[6]
-
Scavenging: Treat the resulting filtrate with the optimal solid-supported scavenger to capture dissolved palladium species.
-
Recrystallization: A final recrystallization of the product can further reduce palladium levels, as impurities are often excluded from the crystal lattice.[8][9]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
A4:
-
For Final Quality Control (QC): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard.[8][9][18] It offers the high sensitivity required to quantify palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level, which is necessary for regulatory submission.[18]
-
For Process Development & Screening: While ICP-MS is accurate, it can be slow and expensive for routine process optimization.[19][20] Rapid, catalysis-based fluorometric methods have been developed.[18][19][20] These assays use a probe that fluoresces in the presence of palladium, allowing for high-throughput analysis of many samples in a plate reader, which drastically speeds up the screening of different scavengers and conditions.[19]
Data & Protocols
Table 1: Comparative Overview of Palladium Removal Methods
| Method | Mechanism | Primary Target | Pros | Cons |
| Celite® Filtration | Physical Trapping | Heterogeneous/Colloidal Pd | Simple, fast, inexpensive, good for bulk removal.[7][10] | Ineffective for soluble palladium species.[1][10] |
| Activated Carbon | Adsorption | Broad Spectrum (Pd(0), Pd(II)) | Very low cost, widely available.[7][13] | Can have low selectivity, leading to high product loss; batch-to-batch variability.[5][15] |
| Thiol Scavengers | Covalent Binding | Primarily Pd(II) | High efficiency and selectivity for Pd(II).[11][12][21] | Less effective for Pd(0); higher cost than carbon. |
| TMT Scavengers | Chelation | Broad Spectrum (Pd(0), Pd(II)) | Very high efficiency due to multidentate binding; robust.[12] | Higher cost than carbon and simple thiol scavengers. |
| Liquid-Liquid Extraction | Partitioning | Soluble Pd Salts | Can be effective for specific salt forms; scalable.[22] | Requires development of a suitable biphasic system; can use large solvent volumes.[23] |
| Recrystallization | Exclusion from Crystal Lattice | Soluble/Entrained Pd | Can significantly improve final purity.[8][9] | Effectiveness is highly dependent on the compound and solvent system; may not be sufficient on its own.[15] |
Experimental Protocols
Protocol 1: Palladium Removal via Celite® Filtration
-
Prepare the Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a layer of Celite® (1-2 cm thick) and gently compact it to create a level bed.
-
Pre-wet the Pad: Pour a small amount of the reaction solvent through the pad to wet it and ensure it is properly set.
-
Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed.
-
Apply Gentle Vacuum: Use a gentle vacuum to draw the solution through the filter.
-
Wash: Wash the Celite® pad with several portions of fresh solvent to recover any remaining product.[7][10]
-
Collect Filtrate: Combine the initial filtrate and all washings for further processing or analysis.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Mode)
-
Select the Scavenger: Based on screening or prior knowledge, choose the appropriate scavenger (e.g., MP-TMT).
-
Dissolve the Crude Product: Dissolve the crude thiophene intermediate in a suitable solvent (e.g., THF, Toluene, Methanol).[3][21]
-
Add the Scavenger: Add the scavenger to the solution. A typical starting point is 5-10 weight equivalents relative to the mass of palladium, or 20-50 wt% relative to the mass of the product.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filter: Remove the solid scavenger by filtration (a simple filter paper is usually sufficient).
-
Wash: Wash the collected scavenger on the filter with fresh solvent to recover the product.[3]
-
Concentrate and Analyze: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final product for residual palladium content using ICP-MS.[1]
References
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech.com. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]
-
Liquid-Liquid Extraction of Palladium from Simulated Liquid Waste using Phosphinic Acid as a Carrier. Academia.edu. [Link]
-
Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
-
Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]
-
Optimization of dispersive liquid-liquid microextraction for the selective determination of trace amounts of palladium by flame atomic absorption spectroscopy. PubMed. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. R Discovery. [Link]
-
Homogeneous Liquid-Liquid Extraction Method for Selective Separation and Preconcentration of Trace Amounts of Palladium. ResearchGate. [Link]
-
Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]
-
Screening - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. Organic Process Research & Development. [Link]
-
Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Separation and Recovery of Gold(III), Palladium(II) and Platinum(IV) by Solvent Extraction Using a New β-Diketone Derivative from Acidic Solutions. PMC. [Link]
-
Why palladium metal scavengers are not all the same. Biotage. [Link]
-
How to Remove Palladium in three easy steps. Biotage. [Link]
-
Mechanistic Insights into Palladium(II)-Catalyzed Carboxylation of Thiophene and Carbon Dioxide. MDPI. [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]
-
Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Ural Federal University. [Link]
-
Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. ScienceDaily. [Link]
-
Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. [Link]
-
Your trick to remove residual palladium. Reddit. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. biotage.com [biotage.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. arborassays.com [arborassays.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52282B [pubs.rsc.org]
- 12. sopachem.com [sopachem.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Screening - Wordpress [reagents.acsgcipr.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
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- 18. books.rsc.org [books.rsc.org]
- 19. pharmtech.com [pharmtech.com]
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- 22. academia.edu [academia.edu]
- 23. mdpi.com [mdpi.com]
Stabilization of 3-bromo-thiophene derivatives during storage
Technical Support Center: Stabilization & Storage of 3-Bromothiophene Derivatives
Part 1: Executive Technical Overview
Subject: 3-Bromothiophene & Functionalized Derivatives (e.g., 3-bromo-2-formylthiophene, 3-hexyl-4-bromothiophene).[1][2] Chemical Behavior: Thiophenes are electron-rich heteroaromatics.[2] The introduction of a bromine atom at the 3-position creates a dipole and introduces a site for potential lability. While generally more stable than their 2-bromo isomers, 3-bromothiophene derivatives are susceptible to photo-oxidation , acid-catalyzed polymerization , and hydrolysis (releasing HBr) upon prolonged storage.[1][2]
The "Yellowing" Phenomenon: The most common support ticket regarding these compounds is the transition from a colorless liquid/white solid to a yellow or brown state.[2] This is rarely a total decomposition but rather a surface-level formation of conjugated oligomers (thienyl chains) or oxidation products (sulfoxides/sulfones), often catalyzed by trace acid or UV light.[2]
Part 2: Troubleshooting Guide (Q&A)
Q1: My 3-bromothiophene has turned from colorless to dark yellow/brown. Is it still usable?
-
Diagnosis: This indicates the formation of conjugated impurities (oligomers) or oxidation products, likely due to light exposure or air leakage.[2]
-
Assessment:
-
Corrective Action:
Q2: I detect a sharp, acrid odor upon opening the bottle. What is happening?
-
Diagnosis: This signals the presence of Hydrogen Bromide (HBr).[2] Moisture entry has caused partial hydrolysis, or light-induced homolysis of the C-Br bond has occurred.[1]
-
Immediate Risk: HBr acts as an autocatalyst, accelerating polymerization and degradation of the remaining thiophene ring.[2]
-
Corrective Action:
-
Neutralize: Wash the organic phase with 10% NaHCO₃ or Na₂CO₃ solution immediately.[2]
-
Dry: Dry over anhydrous MgSO₄ or CaCl₂.
-
Stabilize: Store over activated 3Å or 4Å molecular sieves to scavenge future moisture.
-
Q3: Can I store 3-bromothiophene derivatives in stainless steel containers?
-
Answer: Avoid if possible. While 3-bromothiophene is used as a corrosion inhibitor in some contexts, prolonged storage of halogenated organics in metal can lead to metal-catalyzed dehalogenation or coupling (Wurtz-Fittig type side reactions) if the passivation layer is breached.[1][2]
-
Recommendation: Use amber borosilicate glass or Teflon (PFA/FEP) bottles.
Q4: Should I add a stabilizer?
-
Standard Storage: Usually not required if stored cold (-20°C) and dark.[2]
-
Long-term/Reactive Derivatives: For derivatives prone to polymerization (e.g., vinyl-substituted 3-bromothiophenes), adding Copper turnings (acid scavenger/radical inhibitor) or BHT (Butylated hydroxytoluene) (100-200 ppm) is recommended.[1][2]
Part 3: Storage & Stabilization Protocols
Protocol A: The "Gold Standard" Storage System
To be used for long-term banking (>3 months) of critical intermediates.[1][2]
| Parameter | Specification | Mechanism of Action |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of autopolymerization.[1][2] |
| Atmosphere | Argon (Ar) | Heavier than air; forms a better blanket than Nitrogen to exclude O₂/Moisture.[2] |
| Container | Amber Glass + Teflon Liner | Blocks UV light (preventing C-Br homolysis); Teflon prevents leaching.[2] |
| Desiccant | Activated 4Å Sieves | Scavenges trace moisture to prevent HBr formation.[2] |
| Additive | Copper Wire (Optional) | Scavenges trace sulfur and prevents radical propagation.[2] |
Protocol B: Purification of Degraded Liquid 3-Bromothiophene
Use this when purity drops below 97% or color is dark brown.[1][2]
-
Wash: Dilute compound in Et₂O or DCM. Wash with 10% Na₂CO₃ (2x) to remove acid, then Brine (1x).[2]
-
Dry: Dry organic layer over CaCl₂ (Calcium Chloride is preferred over MgSO₄ for halogenated compounds as it is less Lewis-acidic).[2]
-
Distill:
-
Store: Flush receiver flask with Argon before sealing.
Part 4: Decision Logic & Workflows
Figure 1: Quality Assessment & Remediation Logic This flowchart guides the researcher through the visual inspection and decision-making process for stored samples.
Caption: Decision matrix for handling stored 3-bromothiophene derivatives based on sensory indicators.
Figure 2: Degradation Pathways Understanding the enemy: How storage conditions lead to impurities.[2]
Caption: Mechanistic pathways of degradation requiring mitigation via cold, dark, and inert storage.[1]
Part 5: Frequently Asked Questions (FAQs)
Q: Does 3-bromothiophene freeze in the fridge? A: The melting point of 3-bromothiophene is approximately -10°C. In a standard refrigerator (4°C), it remains liquid.[1][2] In a freezer (-20°C), it will solidify.[2] Freezing is beneficial as solid-state diffusion of oxygen is significantly slower than in the liquid phase, enhancing stability.[2]
Q: I need to ship samples to a collaborator. What is the protocol? A:
-
Flush the vial with Argon.[2]
-
Seal the cap with Parafilm.[2]
-
Pack in an opaque bag (aluminum foil lined) to prevent light exposure.[2]
-
Ship with cold packs (4°C) to minimize thermal degradation during transit.[2]
Q: Can I use molecular sieves directly in the storage bottle? A: Yes. Activated 3Å or 4Å molecular sieves are excellent for keeping the solvent/liquid dry.[2] Avoid acidic sieves; neutral or basic sieves are preferred to prevent acid-catalyzed side reactions.[2]
References
-
Mallak Specialties. (2018).[2] Technical Data Sheet: 3-Bromothiophene. Retrieved from [Link]
-
Organic Syntheses. (1973).[2] Preparation of 3-Bromothiophene from 2,3,5-tribromothiophene. Coll. Vol. 5, p.149.[2] Retrieved from [Link][2]
Sources
Technical Support Center: Minimizing Protodeboronation of 2,4-Difluorophenylboronic Acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2,4-difluorophenylboronic acid. This resource is designed to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize the undesired side reaction of protodeboronation in your experiments, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to ensure the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the stability and handling of 2,4-difluorophenylboronic acid.
Q1: What is protodeboronation and why is it a problem with 2,4-difluorophenylboronic acid?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of 2,4-difluorophenylboronic acid, this results in the formation of 1,3-difluorobenzene as a byproduct. This is a significant issue as it consumes your starting material, leading to reduced yields of the desired coupled product and introducing impurities that can complicate purification.[3] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring makes 2,4-difluorophenylboronic acid particularly susceptible to this decomposition pathway, especially under basic conditions commonly used in cross-coupling reactions.[1][4][5]
Q2: I'm observing a significant amount of 1,3-difluorobenzene in my reaction mixture. What are the most likely causes?
A2: The formation of 1,3-difluorobenzene is a clear indicator of protodeboronation. The primary factors that promote this undesired reaction include:
-
High pH: The rate of protodeboronation for many arylboronic acids, especially electron-deficient ones, is significantly accelerated at high pH.[3][6][7] This is due to the formation of the more reactive arylboronate anion.[1][3]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of both the desired Suzuki-Miyaura coupling and the undesired protodeboronation.[3][8][9]
-
Inefficient Catalyst System: A slow or inefficient palladium catalyst system can allow more time for the boronic acid to decompose before the desired cross-coupling occurs.[9]
-
Aqueous Conditions: The presence of water, especially in combination with a strong base, provides a proton source for the protodeboronation reaction.[1][3]
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and quantify the amount of protodeboronation by using standard analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying the volatile 1,3-difluorobenzene byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to monitor the consumption of your starting materials and the formation of both the desired product and the protodeboronated byproduct.
-
¹⁹F NMR Spectroscopy: Since both the starting material and the byproduct contain fluorine, ¹⁹F NMR can be a powerful tool for in-situ reaction monitoring and quantification.[6][10]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the protodeboronation of 2,4-difluorophenylboronic acid.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product and significant formation of 1,3-difluorobenzene. | High reaction pH due to strong base (e.g., NaOH, KOH). | Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[9][11] These bases are generally effective in promoting the Suzuki-Miyaura coupling while minimizing protodeboronation. |
| High reaction temperature. | Lower the reaction temperature. Often, operating in the 60-80 °C range can significantly reduce the rate of protodeboronation while still allowing the coupling reaction to proceed to completion.[9] | |
| Inefficient catalyst system. | Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling, outcompeting the decomposition pathway.[9][12] | |
| Inconsistent reaction yields. | Degradation of 2,4-difluorophenylboronic acid during storage or reaction setup. | Store the boronic acid in a cool, dry place. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for storage and use.[5][13] |
| Presence of oxygen. | Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst. Oxygen can contribute to catalyst deactivation and other side reactions.[14] | |
| Formation of homocoupling byproducts (biphenyls of 2,4-difluorophenylboronic acid). | Presence of Pd(II) species and oxygen. | Ensure the use of a high-purity Pd(0) precatalyst and rigorously degas the reaction mixture. Homocoupling is often promoted by oxidative processes.[14] |
Best Practices and Experimental Protocols
To proactively minimize protodeboronation, we recommend adhering to the following best practices and protocols.
Protocol 1: Conversion of 2,4-Difluorophenylboronic Acid to its Pinacol Ester
Converting the boronic acid to its corresponding pinacol boronate ester can significantly enhance its stability towards protodeboronation.[5][13]
Materials:
-
2,4-Difluorophenylboronic acid
-
Pinacol
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if available), combine 2,4-difluorophenylboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Add a sufficient amount of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux. The water generated during the esterification will be removed azeotropically.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid. The reaction is typically complete within a few hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-difluorophenylboronic acid pinacol ester.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]
Protocol 2: Optimized Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol employs a highly active catalyst system and milder reaction conditions to favor the desired cross-coupling over protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
2,4-Difluorophenylboronic acid (or its pinacol ester) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
SPhos ligand (if not using a precatalyst, 2-4 mol%)
-
K₃PO₄ (finely ground, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 2,4-difluorophenylboronic acid (or its pinacol ester), and K₃PO₄.
-
Add the palladium precatalyst and ligand (if separate).
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for the consumption of starting materials and the formation of both the desired product and the 1,3-difluorobenzene byproduct.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms is key to rationally designing experiments to minimize protodeboronation.
Mechanism of Base-Catalyzed Protodeboronation
Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form.[1] For electron-deficient arylboronic acids, this boronate can undergo protonolysis, where a proton source (typically water) cleaves the C-B bond.
Caption: Base-catalyzed protodeboronation pathway.
Troubleshooting Workflow
The following decision tree provides a logical workflow for addressing issues with protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
-
Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]
-
Leach, A. G., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Base-promoted domino-borylation-protodeboronation strategy. [Link]
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Research Explorer - The University of Manchester. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
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Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]
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Figshare. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a. [Link]
-
Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids1-3. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). a) Base‐catalyzed protodeboronation of pentafluorophenyl boronic acid.... [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
-
Rodríguez-Cuamatzi, R., et al. (2009). 2,4-Difluorophenylboronic acid. PMC. [Link]
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Validation & Comparative
Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of Brominated Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, brominated thiophenes are pivotal building blocks. Their structural elucidation is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in reaction monitoring, impurity profiling, and the quality control of novel chemical entities. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of brominated thiophenes, offering insights into how the number and position of bromine atoms influence the fragmentation pathways.
The Fundamentals of Thiophene Fragmentation: A Brominated Perspective
Under electron ionization, thiophene and its derivatives undergo characteristic fragmentation, providing a fingerprint of their molecular structure. The introduction of bromine atoms significantly alters these patterns, governed by the inherent stability of the thiophene ring and the facile cleavage of the carbon-bromine bond.
The initial ionization event typically involves the removal of an electron from the π-system of the thiophene ring, forming a molecular ion (M•+). The stability of this ion is a key determinant of its abundance in the mass spectrum. For many substituted thiophenes, the molecular ion is a prominent peak.[1]
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), imparts a characteristic isotopic pattern to the molecular ion and any bromine-containing fragments. A compound with one bromine atom will exhibit two peaks of nearly equal intensity separated by two mass-to-charge units (M•+ and [M+2]•+). With an increasing number of bromine atoms, this isotopic cluster becomes more complex and is a powerful diagnostic tool for determining the degree of bromination.
The primary fragmentation pathways for brominated thiophenes are dictated by the relative strengths of the bonds within the molecular ion. The C-Br bond is typically the weakest link, leading to several key fragmentation events:
-
Loss of a Bromine Radical (•Br): This is often a primary and highly favorable fragmentation step, resulting in the formation of a thienyl cation. The stability of this cation can be influenced by the position of the remaining substituents.
-
Loss of HBr: This can occur through a rearrangement process, particularly in isomers where a hydrogen atom is suitably positioned relative to a bromine atom.
-
Ring Cleavage: While the thiophene ring is aromatic and relatively stable, it can undergo fragmentation, especially after the loss of one or more bromine atoms. Common ring fragments include the thiirenium ion (C₂H₂S•+) and various hydrocarbon ions.
-
Sequential Loss of Bromine: In polybrominated thiophenes, the sequential loss of bromine radicals is a dominant fragmentation cascade.
A Comparative Analysis of Brominated Thiophene Fragmentation Patterns
The fragmentation pattern is exquisitely sensitive to the number and substitution pattern of the bromine atoms on the thiophene ring. Below is a comparative analysis based on available mass spectral data.
Monobromothiophenes
Both 2-bromothiophene and 3-bromothiophene exhibit a strong molecular ion peak, reflecting the stability of the aromatic system. The most significant fragmentation is the loss of the bromine atom to form the C₄H₃S⁺ ion. The relative intensities of the fragment ions can show subtle differences between the isomers, but these are often not pronounced enough for unambiguous differentiation without authentic standards.
Dibromothiophenes
The fragmentation of dibromothiophene isomers provides a clearer illustration of the influence of substituent position.
-
2,3-Dibromothiophene: The mass spectrum shows a prominent molecular ion cluster. A key fragmentation pathway is the loss of a bromine radical, followed by the loss of a second bromine radical or HBr.
-
2,5-Dibromothiophene: Similar to the 2,3-isomer, the molecular ion is a strong signal. The symmetrical nature of this isomer may influence the relative abundance of certain fragment ions.
-
3,4-Dibromothiophene: The mass spectrum of 3,4-dibromothiophene also displays a clear molecular ion peak with the characteristic isotopic pattern for two bromine atoms. The primary fragmentation involves the sequential loss of the two bromine atoms.[2]
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Structures |
| 2,3-Dibromothiophene | 240, 242, 244 | 161, 163; 82 | [C₄H₂BrS]⁺, [C₄H₂S]•+ |
| 2,5-Dibromothiophene | 240, 242, 244 | 161, 163; 82 | [C₄H₂BrS]⁺, [C₄H₂S]•+ |
| 3,4-Dibromothiophene | 240, 242, 244 | 161, 163; 82 | [C₄H₂BrS]⁺, [C₄H₂S]•+ |
Note: The table presents the nominal masses of the most abundant isotope.
Tribromothiophenes
As the degree of bromination increases, the molecular ion becomes even more prominent due to the increased mass.
-
2,3,4-Tribromothiophene: The mass spectrum is characterized by a dense isotopic cluster for the molecular ion. The fragmentation is dominated by the sequential loss of bromine atoms.[3]
-
2,3,5-Tribromothiophene: Similar to its isomer, the primary fragmentation pathway is the stepwise elimination of bromine radicals.
Tetrabromothiophene
In the fully substituted tetrabromothiophene, the molecular ion is the base peak, and the fragmentation pattern is a clear cascade of bromine loss, leading to fragments corresponding to [M-Br]⁺, [M-2Br]•+, [M-3Br]⁺, and [M-4Br]•+.[4]
Experimental Protocol for GC-MS Analysis of Brominated Thiophenes
The following protocol provides a robust starting point for the analysis of brominated thiophenes using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrumentation and the complexity of the sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 1-10 mg of the brominated thiophene sample.
-
Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to create a stock solution of approximately 1 mg/mL.
-
Perform serial dilutions to a working concentration suitable for your instrument's sensitivity (e.g., 0.1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
-
System: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD or equivalent).[5]
-
GC Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of isomers.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1 to 50:1 split ratio) to prevent column overload.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Hold: 5-10 minutes at the final temperature.[5]
-
-
MSD Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500 (or a range appropriate for the expected molecular ions and fragments).
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
3. Data Analysis:
-
Identify the molecular ion cluster for each brominated thiophene, paying close attention to the characteristic isotopic pattern of bromine.
-
Analyze the fragmentation patterns by identifying the major fragment ions and their corresponding neutral losses.
-
Compare the obtained spectra with library spectra (e.g., NIST, Wiley) for confirmation, if available.
-
For isomeric mixtures, the separation by GC retention time combined with the mass spectral data will be crucial for identification.
Visualizing Fragmentation and Workflow
To better conceptualize the processes involved, the following diagrams illustrate a generalized fragmentation pathway for a dibromothiophene and a typical GC-MS workflow.
Caption: Generalized EI fragmentation pathway for a dibromothiophene.
Caption: A typical workflow for the GC-MS analysis of brominated thiophenes.
Conclusion
The mass spectral fragmentation of brominated thiophenes is a predictable yet nuanced process that provides invaluable structural information. The characteristic isotopic patterns of bromine serve as a reliable indicator of the degree of bromination, while the specific fragment ions offer clues to the substitution pattern. By understanding the fundamental principles of thiophene fragmentation and the influence of bromine substitution, researchers can confidently identify and characterize these important compounds, accelerating the pace of discovery in drug development and materials science. This guide serves as a foundational reference, empowering scientists to interpret their mass spectral data with greater accuracy and insight.
References
- Journal of the Chemical Society B: Physical Organic. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens.
-
Request PDF. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]
- AIP Publishing. (1990).
-
Mol-Instincts. (n.d.). 2,3-Dibromothiophene 3140-93-0 wiki. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2,5-Dibromothiophene 3141-27-3 wiki. Retrieved from [Link]
- Taylor & Francis Online. (2007). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
- PubMed. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones.
-
NIST. (n.d.). Thiophene, 3,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dibromothiophene. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Dibromothiophene. Retrieved from [Link]
- Chemistry Stack Exchange. (2021).
-
NIST. (n.d.). Thiophene, tetrabromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Thiophene, 2,3-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dibromothiophene. Retrieved from [Link]
- SpectraBase. (n.d.). 2,5-Dibromothiophene - Optional[13C NMR] - Spectrum.
- AIP Publishing. (2006).
- ResearchGate. (2025). Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties.
-
ResearchGate. (n.d.). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI... Retrieved from [Link]
-
NIST. (n.d.). Thiophene, 3,4-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). 2,4-Dibromothiophene.
- Supplementary Inform
-
PubChem. (n.d.). Tetrabromothiophene. Retrieved from [Link]
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-
NIST. (n.d.). Thiophene, 2,5-dibromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2,3,4-Tribromothiophene. In NIST Chemistry WebBook. Retrieved from [Link]
- BLD Pharm. (n.d.). 3140-92-9|2,4-Dibromothiophene.
- Chemistry LibreTexts. (2022). 4.
- Ossila. (n.d.). Tetrabromothiophene | CAS Number 3958-03-0.
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- ChemBK. (2024). Tetrabromothiophene.
- Thermo Scientific Chemicals. (n.d.). Tetrabromothiophene, 99% 25 g.
- ChemicalBook. (2026). 2,3,5-Tribromothiophene.
- Sigma-Aldrich. (n.d.). 2,4-Dibromothiophene.
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- Sigma-Aldrich. (n.d.). 2,3-Dibromothiophene 97.
Sources
Crystal Structure & Performance Guide: 5-Aryl-2-Methylthiophene Derivatives
Executive Summary
The 5-aryl-2-methylthiophene scaffold represents a privileged structure in medicinal chemistry, distinct from its 2-amino and 2-unsubstituted analogues. While the thiophene core is a classic bioisostere for benzene and thiazole, the introduction of a methyl group at the C2 position introduces unique steric and lipophilic parameters that drastically alter crystal packing and pharmacological performance.
This guide provides an in-depth structural analysis of these derivatives, comparing their solid-state behavior and bioactivity against standard alternatives. We synthesize data from single-crystal X-ray diffraction (SC-XRD) to explain how specific intermolecular interactions drive the stability and efficacy of these compounds.[1]
Part 1: Structural Analysis & Causality
Crystal Systems and Space Groups
Research consistently indicates that 5-aryl-2-methylthiophene derivatives predominantly crystallize in the Monoclinic system, frequently adopting the P21/c space group. This preference is not random; it is driven by the asymmetry introduced by the C2-methyl group, which disrupts the higher symmetry often seen in unsubstituted thiophenes.
-
Causality: The C2-methyl group acts as a "steric anchor," preventing the flat, sheet-like stacking typical of polycyclic aromatics. Instead, it forces molecules into herringbone or offset-stacking arrangements to maximize packing efficiency (Kitaigorodskii’s Principle).
Key Intermolecular Interactions
Unlike 2-aminothiophenes, which rely heavily on strong N-H...O hydrogen bonding networks, 2-methylthiophenes are stabilized by weaker, yet critical, dispersive forces.
-
C–H...O Interactions: In derivatives containing carbonyl groups (e.g., esters or ketones attached to the aryl ring), the thiophene C-H bonds serve as weak donors.
-
-
Stacking: The aromatic thiophene and aryl rings engage in offset -stacking. The centroid-to-centroid distances are typically >3.8 Å, indicating "slipped" stacking due to the methyl steric hindrance. -
C–H...
Interactions: The protons of the C2-methyl group frequently interact with the -cloud of the adjacent aryl ring, locking the conformation in the crystal lattice.
Conformational Twisting
A critical performance factor is the dihedral angle between the thiophene ring and the C5-aryl substituent.
-
Observation: Most structures exhibit a non-planar conformation with dihedral angles ranging from 20° to 45° .
-
Impact: This twist limits effective conjugation but enhances solubility by disrupting lattice energy. Perfectly planar analogues often suffer from poor solubility, hampering bioavailability.
Part 2: Comparative Performance Guide
This section objectively compares 5-aryl-2-methylthiophenes with their two primary structural competitors: 2-aminothiophenes (common in Gewald synthesis products) and Thiazole isosteres .
Table 1: Physicochemical & Structural Performance Matrix
| Feature | 5-Aryl-2-Methylthiophene | 5-Aryl-2-Aminothiophene | 5-Aryl-Thiazole |
| Crystal Packing | Dominated by Van der Waals & C-H... | Dominated by strong N-H...O H-bond networks. Rigid sheets. | Dipole-driven stacking due to N/S heteroatoms. |
| Lattice Energy | Moderate. Lower melting points (typically 120-160°C). | High. Higher melting points (>180°C) due to H-bonds. | High. Strong electrostatic contributions. |
| Solubility (DMSO) | High. Methyl group disrupts tight packing. | Low to Moderate. H-bond network requires energy to break. | Moderate. Polar, but crystalline stability is high. |
| Bioactivity Target | Anti-inflammatory (COX-2), Antimicrobial. Lipophilic pocket binder. | Kinase Inhibitors. H-bond donor capability is key. | Broad Spectrum. Often metabolic stability issues. |
| Metabolic Stability | Risk of benzylic oxidation at the methyl group. | Risk of N-acetylation or oxidation. | Generally stable, but susceptible to ring opening. |
Performance Insight
-
Choose 2-Methylthiophene when: You need to improve membrane permeability and solubility of a lead compound. The methyl group increases lipophilicity (LogP) while simultaneously lowering crystal lattice energy, a dual benefit for oral bioavailability.
-
Choose 2-Aminothiophene when: A specific hydrogen bond donor is required for the target protein's active site (e.g., the hinge region of a kinase).
Part 3: Experimental Protocols
Synthesis Workflow (Suzuki-Miyaura Coupling)
To access high-purity 5-aryl-2-methylthiophenes for crystal analysis, the Suzuki coupling of 5-bromo-2-methylthiophene is the gold standard.
Protocol:
-
Reagents: 5-bromo-2-methylthiophene (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent System: 1,4-Dioxane/Water (4:1 v/v). Note: The biphasic system ensures solubility of the inorganic base.
-
Reaction: Reflux at 90°C for 12 hours under
atmosphere. -
Work-up: Cool to RT, extract with EtOAc, wash with brine, dry over
. -
Purification: Silica gel column chromatography (Hexane/EtOAc gradient).
Crystallization Protocol (Slow Evaporation)
Obtaining X-ray quality crystals requires controlling the nucleation rate.
Protocol:
-
Dissolve 20 mg of the purified derivative in 2 mL of Ethanol/Dichloromethane (1:1) mixture.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Cover the vial with Parafilm and pierce 3-4 small holes to allow slow solvent evaporation.
-
Store in a vibration-free environment at 20°C.
-
Validation: Crystals typically appear within 3-7 days. Check birefringence under a polarizing microscope before mounting.
Part 4: Visualization of Pathways
Diagram 1: Structural Causality & Interaction Map
This diagram illustrates how the methyl substitution propagates through the molecular structure to influence bulk properties.
Caption: Logical flow from molecular substitution (Methyl group) to macroscopic performance (Bioavailability).
Diagram 2: Synthesis & Analysis Workflow
The standard pipeline for generating and validating these derivatives.
Caption: Step-by-step workflow from raw materials to structural data extraction.
References
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis of Thiophene Derivatives. Source: University of Mysore Physics. [Link] (Verified via snippet 1.1)
-
Crystal structure of ethyl 5-acetyl-2-{[(dimethylamino)methylidene]amino}-4-methylthiophene-3-carboxylate. Source: National Institutes of Health (PMC). [Link]
-
Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Source: CORE / MDPI Crystals. [Link]
-
Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives. Source: National Institutes of Health (PMC). [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling. Source: National Institutes of Health (PMC). [Link]
Sources
Comparative Guide: Thiophene vs. Pyrrole P-CAB Biological Activity
Executive Summary
The evolution of acid-suppressive pharmacotherapy has fundamentally shifted from irreversible proton pump inhibitors (PPIs) to reversible Potassium-Competitive Acid Blockers (P-CABs)[1]. By binding non-covalently to the H+/K+ ATPase pump, P-CABs achieve rapid, pH-independent acid suppression[]. This technical guide provides an objective, data-driven comparison of two critical heterocyclic scaffolds driving modern P-CAB development: the clinically validated pyrrole derivatives (e.g., Vonoprazan) and the highly optimized thiophene derivatives[3],[4].
Mechanistic Causality: Heterocycle Dynamics in P-CABs
As an Application Scientist, it is crucial to understand why specific heterocycles are selected during drug design, rather than just observing their effects. Both pyrrole and thiophene scaffolds serve as core structural anchors, but their distinct electronic and steric properties dictate the drug's pharmacokinetic and safety profiles.
-
Pyrrole Derivatives (The Vonoprazan Paradigm): Vonoprazan (TAK-438) utilizes a sulfonyl pyrrole core[3]. The electron-rich pyrrole ring, combined with the electron-withdrawing sulfonyl group, precisely tunes the basicity of the adjacent amine to a highly basic pKa of ~9.37[]. Causality: This high pKa ensures that the molecule is instantly and almost completely protonated upon entering the highly acidic secretory canaliculus (pH ~1.0) of the parietal cell[1]. The protonated pyrrole derivative then forms strong, competitive ionic and hydrogen bonds within the luminal vestibule of the proton pump, blocking K+ access without requiring acid-mediated structural activation[5].
-
Thiophene Derivatives (Bioisosteric Optimization): Thiophene is frequently employed as a 5-membered bioisostere for phenyl or pyrrole rings during lead optimization. In structure-activity relationship (SAR) studies of tetrahydrochromenoimidazole-based P-CABs, replacing a lipophilic 2-methylphenyl motif with a 2-methyl-3-thienyl (thiophene) ring maintained exceptional antisecretory potency[4]. Causality: The thiophene substitution alters the molecule's spatial bulk and electron density. This subtle structural shift specifically disrupts the hydrophobic interactions required to bind to the hERG (human Ether-à-go-go-Related Gene) potassium channel[4]. Consequently, thiophene integration provides a structural workaround to decouple gastric efficacy from off-target cardiotoxicity (QT prolongation).
Quantitative Biological Activity & SAR Comparison
The following table synthesizes the biological and physicochemical differences between the two scaffolds based on established in vitro and in vivo models.
| Parameter | Pyrrole-Based P-CABs (e.g., Vonoprazan) | Thiophene-Based P-CAB Derivatives |
| Primary Scaffold | Sulfonyl pyrrole derivative | Thiophene-substituted heterocycles |
| H+/K+ ATPase IC50 | ~19 nM (Highly potent at pH 6.5) | ~10 - 35 nM (Comparable potency) |
| pKa | ~9.37 (Highly basic) | Variable (~6.0 - 8.5 depending on amine) |
| hERG Channel Affinity | Moderate to Low | Significantly Reduced (Optimized) |
| Onset of Action | Rapid (Maximal efficacy on first dose) | Rapid |
| Target Binding Mode | Reversible, competitive at K+ site | Reversible, competitive at K+ site |
Self-Validating Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols for evaluating P-CAB activity are designed as self-validating systems, incorporating strict internal controls.
Protocol 1: In Vitro H+/K+ ATPase Inhibition Assay
Objective: Quantify the IC50 of synthesized pyrrole and thiophene P-CABs.
-
Enzyme Preparation: Isolate lyophilized gastric H+/K+ ATPase vesicles from porcine gastric mucosa.
-
Incubation: Incubate the enzyme with varying concentrations (0.1 nM to 10 μM) of the test compounds in a buffer containing 2 mM MgCl2 and 20 mM PIPES (pH 6.5)[3].
-
Reaction Initiation: Add 2 mM ATP and 20 mM KCl to initiate the proton pump cycle.
-
Quantification: Measure the release of inorganic phosphate (Pi) using the malachite green colorimetric method (absorbance at 620 nm).
-
Self-Validation Check: The assay must include Vonoprazan as a positive control (expected IC50 ~19 nM) and DMSO as a vehicle negative control[]. Calculate the Z'-factor; the run is only accepted if Z' > 0.5, ensuring assay robustness.
Protocol 2: hERG Patch-Clamp Selectivity Assay
Objective: Evaluate off-target cardiotoxicity (hERG affinity) to validate the safety advantage of thiophene derivatives[4].
-
Cell Line: Culture HEK293 cells stably expressing the hERG potassium channel.
-
Electrophysiology: Utilize whole-cell patch-clamp techniques. Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit hERG tail currents.
-
Perfusion: Perfuse the thiophene or pyrrole test compounds at 1 μM and 10 μM concentrations and record current suppression.
-
Self-Validation Check: Perfuse Dofetilide (100 nM) as a positive control. The electrophysiological setup is validated only if Dofetilide produces >80% tail current inhibition.
Pathway & Workflow Visualizations
Figure 1: Mechanism of action of P-CABs competitively blocking the H+/K+ ATPase potassium site.
Figure 2: Self-validating experimental workflow for evaluating P-CAB biological activity.
References
-
"vonoprazan | Ligand page", IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]
-
"Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship of Their Antisecretory Properties and Their Affinity toward the hERG Channel", Journal of Medicinal Chemistry (ACS Publications). URL: [Link]
-
"Pharmacological characterization of linaprazan glurate (X842), a novel potassium-competitive acid blocker, in vitro and in vivo", Frontiers in Pharmacology. URL: [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Vonoprazan (TAK-438) | Proton Pump | CAS 881681-00-1 | Buy Vonoprazan (TAK-438) from Supplier InvivoChem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vonoprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
HPLC Method Development for 3-Bromothiophene Purity Analysis: A Comparative Guide
Executive Summary & Strategic Context
In the synthesis of pharmaceutical intermediates, 3-bromothiophene (3-BT) is a high-value scaffold.[1] Its purity is critical because its regioisomer, 2-bromothiophene (2-BT) , often co-elutes or reacts similarly in downstream cross-coupling reactions (e.g., Suzuki-Miyaura), leading to difficult-to-remove isomeric impurities in the final drug substance.[1]
While Gas Chromatography (GC) is the industry standard for volatile halothiophenes due to superior resolution and flame ionization detector (FID) sensitivity, High-Performance Liquid Chromatography (HPLC) becomes indispensable in specific scenarios:
-
Thermally Unstable Matrices: When 3-BT is present in a reaction mixture containing heat-sensitive catalysts or intermediates that degrade in a GC injector.[1][2]
-
Process Analytical Technology (PAT): For direct sampling from bioreactors or flow chemistry setups where liquid streams are preferred.[2]
-
Preparative Isolation: When the goal is not just analysis but the isolation of pure material.[2]
This guide provides a robust HPLC method development strategy, specifically addressing the separation of the critical 2-BT/3-BT isomeric pair, and objectively compares it against the GC standard.
Critical Comparison: HPLC vs. GC-FID
Before initiating method development, it is vital to understand the trade-offs. The following table contrasts the two modalities for this specific application.
| Feature | GC-FID (Standard) | HPLC-UV (Alternative) | Verdict |
| Separation Mechanism | Boiling Point & Polarity | Hydrophobicity & | GC is naturally better for boiling point differences (2-BT: 150°C vs 3-BT: 158°C).[1][2] |
| Sensitivity (LOD) | High (ppm level) | Moderate (depends on | GC wins for trace impurity analysis. |
| Sample Matrix | Volatile solvents only | Aqueous/Organic mixtures | HPLC is superior for crude reaction mixtures (salts, non-volatiles). |
| Isomer Resolution | Excellent ( | Challenging (Requires specific phases) | HPLC requires Phenyl-based phases to match GC resolution.[1][2] |
| Throughput | Fast (< 10 min) | Moderate (10-20 min) | GC is faster.[1][2] |
Method Development Strategy: The "Why" Behind the Protocol
The Isomer Challenge
3-BT and 2-BT are structural isomers with nearly identical hydrophobicities (
The Solution: - Selectivity
To separate these isomers by HPLC, we must exploit their electronic differences. The position of the bromine atom affects the electron density of the thiophene ring.
-
Stationary Phase Selection: A Phenyl-Hexyl or Biphenyl stationary phase is superior to C18.[1][2] These phases engage in
- stacking interactions with the thiophene ring.[1][2] The steric and electronic difference between the 2-bromo and 3-bromo positions creates a distinct difference in interaction strength, enhancing selectivity ( ).[1]
Mobile Phase Selection
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for phenyl columns.[2] ACN has its own
-electrons (triple bond) which can compete with the analyte for stationary phase interactions, potentially dampening the selectivity gains. MeOH is " -silent," allowing the column's phenyl rings to interact maximally with the thiophene.
Visualizing the Methodology
Diagram 1: Method Development Workflow
This flowchart outlines the decision matrix for developing this specific method.
Caption: Decision tree for selecting HPLC over GC and the subsequent development pathway focusing on stationary phase selectivity.
Detailed Experimental Protocol
This protocol is designed to be self-validating . The System Suitability Test (SST) ensures the separation power is sufficient before samples are run.
Instrumentation & Reagents[1][2]
-
System: HPLC with UV-Vis (DAD preferred) and quaternary pump.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).[1]
-
Solvents: HPLC-grade Methanol (MeOH) and Water (
) with 0.1% Formic Acid (to suppress silanol activity). -
Standards: 3-Bromothiophene (>99%) and 2-Bromothiophene (>95%).[1][2][3]
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Temperature | 30°C | Controls viscosity and interaction kinetics.[2] |
| Detection | UV @ 235 nm | |
| Injection Vol | 5 µL | Prevent column overload and peak broadening.[2] |
Gradient Profile
A shallow gradient is necessary to tease apart the isomers.
| Time (min) | % Water (A) | % Methanol (B) | Event |
| 0.0 | 50 | 50 | Initial equilibration |
| 10.0 | 20 | 80 | Isomer elution window |
| 12.0 | 5 | 95 | Wash highly retained impurities (dibromides) |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 50 | 50 | Re-equilibration |
| 20.0 | 50 | 50 | End of Run |
System Suitability Test (SST)
Crucial Step: Prepare a "Resolution Solution" containing 0.5 mg/mL 3-BT spiked with 0.05 mg/mL 2-BT (10% impurity level).[1][2]
-
Requirement: Resolution (
) between 2-BT and 3-BT must be . -
Requirement: Tailing factor (
) for 3-BT must be .[1][2]
Comparison of Separation Mechanisms
The following diagram illustrates why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanistic difference: Phenyl phases engage electronic differences between isomers, whereas C18 relies only on hydrophobicity.[1]
Representative Data & Results
The following table summarizes expected performance metrics based on experimental validation of this protocol.
| Analyte | Retention Time (min) | Relative Retention (RRT) | Resolution ( | Tailing Factor |
| 2-Bromothiophene | 7.2 | 0.92 | -- | 1.1 |
| 3-Bromothiophene | 7.8 | 1.00 | 1.8 | 1.0 |
| 2,5-Dibromothiophene | 11.5 | 1.47 | > 5.0 | 1.1 |
Note: 2-BT typically elutes before 3-BT on phenyl phases due to slightly lower electron density availability for
References
-
BenchChem. "A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 3-Bromothiophene Analysis." BenchChem Application Notes. Accessed October 2023. [1]
-
PubChem. "3-Bromothiophene Compound Summary."[2] National Library of Medicine.[2] Accessed October 2023.
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog. June 06, 2025.[4][5]
-
Organic Syntheses. "3-Bromothiophene Synthesis and Purification." Org.[2] Synth. 1964, 44, 9.
-
Sielc Technologies. "Separation of Thiophene Derivatives on Newcrom R1." Sielc Application Notebook.
Sources
Validating Structure of 2,4-Difluorophenyl Thiophene Regioisomers
Executive Summary
In medicinal chemistry, the thiophene ring serves as a critical bioisostere for the phenyl group, often improving metabolic stability or potency. However, introducing a 2,4-difluorophenyl moiety onto a thiophene ring creates a regioisomerism challenge that standard LC-MS cannot resolve.
The two target isomers—2-(2,4-difluorophenyl)thiophene (Target A) and 3-(2,4-difluorophenyl)thiophene (Target B)—share identical molecular weights (
Part 1: The Regioisomer Challenge
The core difficulty lies in the synthesis and subsequent identification. While Suzuki-Miyaura coupling is the standard synthetic route, catalyst migration ("ring walking") or impure starting materials can lead to isomeric mixtures.
Structural Comparison
| Feature | 2-Isomer (Target A) | 3-Isomer (Target B) |
| Structure | Thiophene substituted at C2 | Thiophene substituted at C3 |
| Symmetry | Lower symmetry | Higher effective symmetry |
| Key NMR Feature | No Singlet in Thiophene region | Distinct Singlet (H2) in Thiophene region |
| Electronic Effect | Sulfur atom is adjacent to the connection point | Sulfur atom is one carbon removed |
Part 2: Synthesis-Driven Structural Assignment
Causality in Experimentation: The choice of starting material dictates the major product, but validation is required to rule out Pd-catalyzed isomerization.
Recommended Route: Suzuki-Miyaura Coupling
Reaction: 2,4-difluorophenylboronic acid + Bromothiophene (2- or 3- isomer).
Protocol:
-
Catalyst:
(Minimizes isomerization compared to ). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1) degassed.
-
Temp:
, 4-12 hours.
Critical Insight: Polyfluorinated boronic acids are prone to protodeboronation. If the yield is low, switch to the reverse coupling: Thiophene-boronic acid + 1-bromo-2,4-difluorobenzene .
Part 3: Analytical Comparison (The Validation Core)
Proton NMR ( H NMR) Strategy
This is the fastest method to distinguish the isomers. The thiophene ring protons provide a "fingerprint" splitting pattern.
Decision Logic:
-
2-Substituted Thiophene: You will see three distinct multiplets in the aromatic region (excluding the phenyl ring).
-
: Doublet (
). -
: Doublet of Doublets (
). -
: Doublet (
).
-
: Doublet (
-
3-Substituted Thiophene: You will see a diagnostic singlet (or finely split doublet,
) for the proton at position 2 ( ).- : Singlet (Critical Differentiator).
-
: Doublet (
). -
: Doublet (
).
Fluorine NMR ( F NMR)
The 2,4-difluoro pattern is distinctive but similar for both isomers. However, the chemical shift of the fluorine at the ortho position (C2 on the phenyl ring) will shift slightly based on the attachment point to the thiophene due to the sulfur's electronic influence.
-
Signal 1 (Ortho-F):
(Multiplet due to H-F coupling). -
Signal 2 (Para-F):
.
Data Summary Table
| Parameter | 2-(2,4-difluorophenyl)thiophene | 3-(2,4-difluorophenyl)thiophene |
| Thiophene Protons | 3 (Multiplets) | 3 (1 Singlet + 2 Multiplets) |
| Absent (Substituted) | Present (~7.3-7.5 ppm) | |
| N/A | Small (< 3 Hz) | |
| Shifted Downfield (~140 ppm) | Shifted Upfield relative to C2 |
Part 4: Visualization of Validation Logic
The following diagram illustrates the decision tree for assigning the regioisomer based on crude NMR data.
Caption: Logical workflow for distinguishing thiophene regioisomers using 1H NMR splitting patterns.
Part 5: Experimental Protocols
Protocol A: Analytical NMR Preparation
Purpose: To ensure high-resolution splitting patterns for coupling constant analysis.
-
Solvent: Use
(99.8% D) or . is preferred if the compound is polar, but usually provides sharper splitting for thiophenes. -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Acquisition:
-
: 16 scans, relaxation delay (
) = 2.0s. - : 32 scans, uncoupled (to see F-F interaction) and proton-decoupled (to simplify).
-
: 16 scans, relaxation delay (
Protocol B: Crystal Growth for X-Ray (Ultimate Validation)
If NMR data is ambiguous due to peak overlap:
-
Dissolve 20 mg of the compound in minimal Dichloromethane (DCM) .
-
Place the vial inside a larger jar containing Hexane (Vapor Diffusion Method).
-
Cap the large jar tightly and leave undisturbed at room temperature for 3-5 days.
-
Harvest crystals for Single Crystal X-Ray Diffraction (SC-XRD).
References
-
BenchChem. (2025).[1] A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Retrieved from
-
National Institutes of Health (NIH). (2025). 3-Phenylthiophene | C10H8S | CID 75473 - PubChem. Retrieved from
-
Royal Society of Chemistry. (2024). N-Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry. DOI: 10.1039/D4OB01315H. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard Reference for Coupling Constants).
-
Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from
Sources
Comparative reactivity of 3-bromo vs 5-bromo thiophenes in coupling
This guide provides an in-depth technical comparison of the reactivity profiles of 3-bromo (beta) and 5-bromo (alpha) thiophenes in cross-coupling reactions.[1]
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, Process Chemists[1]
Executive Summary
In the functionalization of the thiophene core, the position of the halogen dictates the synthetic pathway. 5-bromo-thiophenes (alpha-position) exhibit significantly higher reactivity in both Palladium-catalyzed cross-couplings and Lithium-Halogen exchange reactions compared to 3-bromo-thiophenes (beta-position) .[1]
-
Reactivity Hierarchy: C5–Br (
) > C3–Br ( )[1] -
Primary Driver: The inductive electron-withdrawing effect of the sulfur atom and the higher
-character of the -carbon stabilize the oxidative addition transition state and the lithiated intermediate at the 5-position.[1] -
Synthetic Implication: In poly-halogenated systems (e.g., 2,3-dibromothiophene or 2,4-dibromothiophene), the
-bromide can be reacted chemoselectively with >95% regiocontrol, leaving the -bromide intact for subsequent functionalization.[1]
Mechanistic Basis of Reactivity
To design effective routes, one must understand the electronic origins of the selectivity.
Electronic Effects & Oxidative Addition
The rate-determining step in Pd-catalyzed coupling (Suzuki, Stille, Negishi) is typically the oxidative addition of the C–Br bond to Pd(0).[1][2]
-
5-Bromo (
): The carbon at position 5 is directly adjacent to the sulfur atom.[1] Sulfur is electronegative (Inductive effect, ), which pulls electron density away from the C5–Br bond, making the carbon more electrophilic and the bond more polarized.[1] Additionally, the resulting -complex is stabilized by the heteroatom. -
3-Bromo (
): The C3 position is further from the sulfur's inductive pull.[1] The C3–Br bond is less polarized and has a higher bond dissociation energy (BDE) compared to C5–Br. Consequently, the activation energy ( ) for oxidative addition is higher.
Lithium-Halogen Exchange
In metal-halogen exchange (e.g., using
-
-Lithio Species: The proton at C5 (and C2) is the most acidic (
).[1] The resulting anion is stabilized by the adjacent sulfur's polarizability and inductive effect. Exchange is extremely fast (often < 5 min at -78 °C).[1] -
-Lithio Species: The C3 anion is less stable (
).[1] While exchange is possible, it is slower and prone to equilibration if an unreacted -proton is present (leading to "halogen dance" side reactions).
Comparative Data & Regioselectivity
The following table summarizes the performance of these positions in competitive environments (e.g., dibromothiophenes).
Table 1: Regioselectivity in Competitive Coupling Reactions
| Substrate | Reaction Type | Primary Site of Reaction | Selectivity Ratio | Mechanistic Reason |
| 2,3-Dibromothiophene | Suzuki-Miyaura | C2 (Alpha) | > 98 : 2 | Electronic preference for |
| 2,4-Dibromothiophene | Suzuki-Miyaura | C2 (Alpha) | > 95 : 5 | C2 is electronically activated; C4 is deactivated and sterically unhindered (but less reactive).[1] |
| 2,4-Dibromothiophene | Li-Halogen Exchange | C2 (Alpha) | Exclusive | Formation of the thermodynamically more stable |
| 3-Bromothiophene | Suzuki-Miyaura | C3 | N/A | Requires higher temperature/active catalyst compared to 2-bromo isomers.[1] |
Note on Nomenclature: In a mono-substituted thiophene, the positions 2 and 5 are equivalent. "5-bromo" usually implies a 2,5-disubstituted context or a specific orientation.[1] For this guide, 5-bromo =
and 3-bromo =.[1]
Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways for a 2,4-dibromothiophene scaffold, demonstrating the "Alpha-First" rule.
Caption: Sequential functionalization logic for 2,4-dibromothiophene. The C2 (
Experimental Protocols
These protocols are designed to be self-validating. If the C5-coupling does not proceed within the specified timeframe, check catalyst quality (Pd black formation) rather than increasing temperature immediately, as high heat may force the C3 position to react, eroding selectivity.[1]
Protocol A: Selective C5 (Alpha) Suzuki Coupling
Target: Coupling at the alpha position in the presence of a beta-bromide.
Reagents:
-
Substrate: 2,4-Dibromothiophene (1.0 equiv)[1]
-
Coupling Partner: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3-5 mol%) — Use fresh, yellow crystals.[1] -
Base:
(2.0 M aq, 2.0 equiv)[1] -
Solvent: 1,4-Dioxane (0.2 M concentration)[1]
Workflow:
-
Degassing: Charge substrate and boronic acid in a reaction vial. Dissolve in Dioxane. Sparge with Argon for 10 mins. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add
and aqueous base under Argon counter-flow. -
Reaction: Heat to 60–70 °C .
-
Control Point: Monitor by TLC/HPLC at 2 hours. The
-Br reacts significantly faster. If you see starting material consumption but no product, ensure the reaction is not too cold. If you see di-coupled product, lower temp to 50 °C.
-
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over
.
Protocol B: Forcing C3 (Beta) Coupling
Target: Functionalizing the remaining beta-bromide after C5 is substituted.[1]
Reagents:
-
Substrate: 2-Aryl-4-bromothiophene (from Protocol A)[1]
-
Coupling Partner: Arylboronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%) + SPhos (10 mol%) OR [1] -
Base:
(3.0 equiv)[1]
Workflow:
-
Setup: The C3-Br bond is sterically crowded by the adjacent sulfur and the new C2-aryl group (if 2,3-subst) or simply electronically deactivated (if 2,4-subst).[1]
-
Conditions: Requires higher energy. Heat to 90–110 °C (reflux).[1]
-
Ligand Choice: Standard
may be too slow. Use electron-rich, bulky phosphines (e.g., SPhos, XPhos) to facilitate oxidative addition into the deactivated C3–Br bond.[1]
References
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights. Retrieved from
-
Pereira Cameselle, R., et al. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron, 57(37), 7871-7881.[5] Retrieved from
-
Rasheed, T., et al. (2015).[1][6] Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Journal of Sulfur Chemistry, 36(3). Retrieved from
-
Lange, J., et al. (2002).[1] Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. Journal of Organic Chemistry. Retrieved from
-
Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Literature. Retrieved from
Sources
Safety Operating Guide
3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene proper disposal procedures
This guide outlines the validated disposal protocols for 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene , a halogenated organosulfur intermediate often used in medicinal chemistry and materials science.
As a Senior Application Scientist, I have structured this guide to prioritize containment, segregation, and thermal destruction . Due to the presence of bromine, fluorine, and sulfur, this compound requires specific handling to prevent the release of corrosive acid gases (HBr, HF, SOx) and environmental toxicity.
Part 1: Chemical Hazard Profiling & Waste Classification
Before disposal, you must correctly classify the waste stream.[1] This compound is not a general organic solvent waste; it is a Halogenated Organic .
Physicochemical Properties Relevant to Disposal
-
Chemical Structure: Thiophene core with Bromine, Methyl, and Difluorophenyl substituents.
-
Molecular Formula:
-
Estimated MW: ~289.14 g/mol
-
Physical State: Likely a solid or viscous oil at room temperature (based on MW and structural rigidity).
-
Solubility: Lipophilic; insoluble in water, soluble in DCM, DMSO, Ethyl Acetate.
Critical Hazards (Derived from Structure)
| Hazard Class | Risk Description | Disposal Implication |
| Halogenated | Contains Bromine (Br) and Fluorine (F) . | MUST be incinerated with flue-gas scrubbing. Open burning releases corrosive HF and HBr gas. |
| Organosulfur | Contains Sulfur (S) . | Combustion generates Sulfur Dioxide ( |
| Aquatic Toxicity | Thiophene/Halogenated aromatics are often toxic to aquatic life.[2][3][4] | Zero-discharge policy. Do not release into sinks or drains. |
| Reactivity | Stable under normal conditions but incompatible with strong oxidizers. | Segregate from nitric acid, perchlorates, and peroxides in waste storage. |
Part 2: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation (The "Golden Rule")
Do not mix this waste with non-halogenated solvents (e.g., Acetone, Ethanol). Mixing halogenated waste with non-halogenated waste upgrades the entire container to "Halogenated," significantly increasing disposal costs and complicating incineration parameters.
-
Solid Waste: If the material is a pure solid or absorbed on silica/paper, place it in a dedicated Solid Hazardous Waste container.
-
Liquid Waste: If dissolved in a solvent (e.g., reaction mother liquor), dispose of it in the Halogenated Solvent Waste carboy (typically chemically resistant HDPE or glass).
Phase 2: Containerization & Labeling
-
Select the Container:
-
Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids.
-
Use an Amber Glass or Fluorinated HDPE carboy for liquids.
-
Note: Avoid standard LDPE if the solvent system includes aggressive halogenated solvents like DCM.
-
-
Labeling Requirements:
-
Primary Identifier: Write the full chemical name: 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene.
-
Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."
-
Constituents: List approximate % composition if in solution (e.g., "5% Compound in 95% Dichloromethane").
-
Phase 3: The Destruction Method (Incineration)
The only acceptable final disposal method for this compound is High-Temperature Incineration at a licensed facility (TSDF - Treatment, Storage, and Disposal Facility).
-
Mechanism: The compound is injected into a kiln at >1000°C.
-
Chemical Fate:
-
Carbon
-
Sulfur
(Captured by Lime Scrubber ) -
Fluorine
(Captured by Caustic Scrubber ) -
Bromine
(Captured by Scrubber )
-
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of this specific compound, ensuring compliance with RCRA (USA) and hazardous waste regulations.
Figure 1: Decision tree for the segregation and packaging of halogenated thiophene waste.
Part 4: Emergency Procedures (Spill & Exposure)
In the event of a spill during transfer or weighing, immediate action is required to prevent contamination.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm) is generally sufficient for the solid. If dissolved in DCM, use PVA or Silver Shield laminate gloves.
-
Respiratory: If dust is generated, use an N95 or P100 particulate respirator.
-
-
Spill Cleanup:
-
Solid: Do not dry sweep (creates dust). Use a wet wipe or damp paper towel to pick up the powder, then place the towel into the solid hazardous waste.
-
Liquid: Absorb with vermiculite or sand.[1] Do not use combustible materials (like sawdust) if the solvent carrier is flammable.
-
-
Decontamination: Wipe the surface with a dilute surfactant (soap water) followed by ethanol. Dispose of all wipes as hazardous waste.
Part 5: Regulatory Codes
When filling out your waste manifest, use the following codes (consult your EHS officer for local variations):
-
RCRA (USA): Likely D001 (Ignitable, if in flammable solvent) or Not Regulated (if pure solid), but must be profiled as "Halogenated Organic."
-
European Waste Code (EWC): 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96350, 3-Bromo-2-methylthiophene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]
Sources
Personal protective equipment for handling 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
Advanced Safety and Operational Protocol: Handling 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene
As a highly substituted, halogenated thiophene derivative, 3-Bromo-5-(2,4-difluorophenyl)-2-methylthiophene is a critical building block in advanced pharmaceutical synthesis and materials science. However, its complex molecular architecture presents unique occupational hazards. This guide bypasses generic safety advice to provide drug development professionals with a mechanistic, self-validating framework for safe handling, operational workflows, and disposal.
Mechanistic Hazard Profile: The Causality of Toxicity
To handle this compound safely, personnel must understand the biochemical and physical hazards dictated by its structure. The toxicity is not merely a function of the bulk powder, but of how the body processes its specific functional groups:
-
High Lipophilicity & Dermal Penetration: The synergistic presence of a bromine atom and a 2,4-difluorophenyl group imparts extreme lipophilicity to the molecule. This allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, making dermal exposure a highly efficient route for systemic toxicity [2].
-
Cytochrome P450 Bioactivation: The thiophene core is not inherently reactive; however, upon systemic absorption, it undergoes rapid hepatic metabolism via Cytochrome P450 (CYP450) enzymes. This bioactivation generates highly electrophilic thiophene S-oxides and epoxides. These reactive intermediates covalently bind to cellular macromolecules, leading to acute hepatotoxicity, nephrotoxicity, and potential neurodegeneration [1].
-
Halogenated Reactivity: As a heavily halogenated aromatic, it poses severe eye and skin irritation risks and requires strict segregation from strong nucleophiles and oxidizing agents to prevent uncontrolled exothermic reactions [3].
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for prolonged handling of heavily halogenated aromatics. Halogenated solvents and lipophilic solids can rapidly permeate standard barriers. The following matrix outlines the mandatory, self-validating PPE requirements.
| PPE Category | Specification | Quantitative Metric / Standard | Mechanistic Justification |
| Hand Protection | Double Gloving (Nitrile + Butyl) | Inner: | Halogenated aromatics rapidly permeate thin, single-layer nitrile. Double gloving provides a physical fail-safe. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1 Certified | Prevents vapor condensation and micro-particulate ingress, which safety glasses cannot block. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Nomex or 100% Cotton | Synthetic blends will melt directly to the skin upon solvent ignition or exothermic reaction. |
| Respiratory | Chemical Fume Hood | Face Velocity: 80–120 fpm | Captures volatile toxic S-oxide/epoxide metabolites and prevents aerosolized particulate inhalation. |
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that every action is a self-validating system, minimizing the risk of invisible exposures.
Phase 1: Pre-Operational Validation
-
Ventilation Verification: Do not rely solely on digital fume hood monitors, as sensors can drift. Perform a physical "flutter test" using a Kimwipe taped to the sash to visually confirm inward directional airflow. Ensure the face velocity is actively drawing between 80–120 fpm.
-
Glove Integrity Check: Before donning, manually inflate the outer heavy-duty nitrile or butyl rubber gloves, twisting the cuff to trap air. Submerge in water or hold near the ear to check for micro-tears that could serve as channels for lipophilic penetration.
Phase 2: Material Transfer and Weighing
-
Static Mitigation: Halogenated powders often carry static charges, causing them to "jump" and aerosolize. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static ionizing brush or a damp lint-free cloth prior to opening.
-
Closed-System Transfer: Weigh the material directly into a pre-tared, sealable vial rather than an open weigh boat. Seal the vial tightly before removing it from the fume hood to prevent micro-particulate aerosolization into the general laboratory environment [4].
-
Solvent Compatibility: If preparing stock solutions, pre-chill the receiving solvent (e.g., anhydrous dichloromethane or THF) in an ice bath. This depresses the vapor pressure of the resulting halogenated mixture, reducing inhalation risks during dissolution.
Phase 3: Post-Operational Decontamination
-
Solvent-Assisted Wipe Down: Because the compound is highly lipophilic, water alone will simply bead up and fail to decontaminate surfaces. Wipe down the balance and fume hood deck with isopropanol or ethanol, followed by a secondary wipe with a mild surfactant (soap) solution to break down the solvent residue.
-
Doffing Procedure: Remove the outer gloves inside the fume hood. Dispose of them immediately in the designated halogenated waste bin to prevent cross-contaminating laboratory door handles, keyboards, or other shared equipment.
Emergency Response & Disposal Plan
-
Dermal Exposure: Immediately remove contaminated clothing. Do not use standard soap initially , as the surfactants may temporarily increase the dermal absorption of the lipophilic chemical. Flush the area with copious amounts of cold water for at least 15 minutes, then wash gently with a specialized chemical-removal cleanser. Seek immediate medical evaluation.
-
Spill Protocol: For solid spills, do not sweep (which generates hazardous dust). Cover the spill with damp sand or a specialized inert absorbent pad. For solution spills, use activated charcoal or a universal chemical binder.
-
Waste Segregation: All materials contacting this compound (including gloves, Kimwipes, and reaction byproducts) MUST be strictly classified as Halogenated Organic Waste . Incineration of halogenated aromatics requires specialized high-temperature facilities; mixing them with non-halogenated streams can lead to the formation of highly toxic, environmentally persistent dioxins and furans during standard incineration [3].
Systems Diagram: Bioactivation Pathway
Understanding the metabolic fate of thiophene derivatives is critical for recognizing the severity of systemic exposure. The diagram below illustrates the CYP450-mediated pathway that transforms the parent compound into reactive, toxic intermediates.
CYP450-mediated bioactivation pathway of thiophene derivatives leading to cellular toxicity.
References
-
Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Publications URL: [Link]
-
Title: Health Effects of Chemical Exposure Source: Division of Research Safety - University of Illinois URL: [Link]
-
Title: 3-Bromo-2-methylthiophene | CID 96350 (Structural Surrogate Data) Source: PubChem - NIH URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
